Product packaging for Di(anthracen-9-yl)methanol(Cat. No.:CAS No. 15080-13-4)

Di(anthracen-9-yl)methanol

Cat. No.: B15076403
CAS No.: 15080-13-4
M. Wt: 384.5 g/mol
InChI Key: HUMHPRCPHCVCIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Di(anthracen-9-yl)methanol is a chemical compound of interest in advanced materials research. As an anthracene-based molecule, it shares characteristics with other derivatives like 9-anthracenemethanol, which is known for its role as a building block in Diels-Alder reactions and the synthesis of more complex molecular structures . Researchers explore such compounds for their potential optical and electronic properties. Anthracene derivatives are widely studied in the development of new materials for applications such as organic electronics and as photosensitizers in dye-sensitized solar cells (DSSCs) due to their promising light-absorption and charge-transfer capabilities . The distinctive structure of this diarylated methanol may offer unique steric and electronic features, making it a candidate for investigating novel organic frameworks and functional materials. This product is intended for research purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H20O B15076403 Di(anthracen-9-yl)methanol CAS No. 15080-13-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15080-13-4

Molecular Formula

C29H20O

Molecular Weight

384.5 g/mol

IUPAC Name

di(anthracen-9-yl)methanol

InChI

InChI=1S/C29H20O/c30-29(27-23-13-5-1-9-19(23)17-20-10-2-6-14-24(20)27)28-25-15-7-3-11-21(25)18-22-12-4-8-16-26(22)28/h1-18,29-30H

InChI Key

HUMHPRCPHCVCIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(C4=C5C=CC=CC5=CC6=CC=CC=C64)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Di(anthracen-9-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Di(anthracen-9-yl)methanol, a sterically hindered diarylmethanol of interest in materials science and drug development. Due to the limited availability of detailed experimental data in published literature, this document outlines a plausible and robust synthetic route based on established organometallic chemistry. Furthermore, it presents a thorough characterization profile with predicted data derived from the analysis of its constituent anthracene moieties. This guide is intended to serve as a valuable resource for researchers seeking to prepare and characterize this unique molecule.

Introduction

This compound is a fascinating molecule characterized by the presence of two bulky anthracene groups attached to a central carbinol carbon. This significant steric hindrance imparts unique chemical and physical properties to the compound, making it a target of interest for applications in areas such as molecular electronics, host-guest chemistry, and as a scaffold in medicinal chemistry. The large, planar anthracene systems also suggest interesting photophysical properties.

This guide details a proposed synthetic pathway and a comprehensive characterization strategy for this compound.

Proposed Synthesis

The most logical and efficient method for the synthesis of the sterically hindered this compound is through a Grignard reaction. This well-established carbon-carbon bond-forming reaction involves the nucleophilic attack of an organomagnesium halide (Grignard reagent) on the electrophilic carbonyl carbon of an aldehyde or ketone.

In this proposed synthesis, 9-anthracenecarboxaldehyde serves as the electrophile, and 9-anthracenylmagnesium bromide acts as the nucleophile.

Overall Reaction Scheme

G cluster_reactants Reactants cluster_products Products r1 9-Anthracenecarboxaldehyde p1 This compound r1->p1 1. Dry THF r2 9-Anthracenylmagnesium bromide (Grignard Reagent) r2->p1 2. H3O+ workup

Caption: Proposed synthesis of this compound.

Experimental Protocols

2.2.1. Preparation of 9-Anthracenylmagnesium Bromide (Grignard Reagent)

The Grignard reagent, 9-anthracenylmagnesium bromide, can be prepared from 9-bromoanthracene and magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF).

  • Materials: 9-bromoanthracene, magnesium turnings, iodine crystal (as an initiator), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium surface.

    • Dissolve 9-bromoanthracene in anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the 9-bromoanthracene solution to the flask. The reaction is initiated, as indicated by a color change and gentle refluxing.

    • Once the reaction has started, add the remaining 9-bromoanthracene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear as a dark, reddish-brown mixture.

2.2.2. Synthesis of this compound

  • Materials: 9-anthracenecarboxaldehyde, prepared 9-anthracenylmagnesium bromide solution in THF, anhydrous THF, saturated aqueous ammonium chloride solution, diethyl ether, anhydrous magnesium sulfate.

  • Procedure:

    • In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 9-anthracenecarboxaldehyde in anhydrous THF.

    • Cool the solution of 9-anthracenecarboxaldehyde to 0 °C in an ice bath.

    • Slowly add the prepared 9-anthracenylmagnesium bromide solution to the cooled aldehyde solution via a cannula or dropping funnel with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Characterization

Due to the lack of specific published data for this compound, the following characterization data is predicted based on the known spectral properties of anthracene and its derivatives.

Physical Properties
PropertyPredicted Value
Molecular Formula C₂₉H₂₀O
Molecular Weight 384.47 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in chlorinated solvents, THF, toluene
Melting Point Expected to be high (>200 °C) due to the large aromatic system
Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.5 - 7.3Multiplet18HAromatic protons of the two anthracene rings
~6.5Doublet1HMethine proton (-CH(OH)-)
~2.5 - 3.5Doublet1HHydroxyl proton (-OH)

3.2.2. ¹³C NMR Spectroscopy

Chemical Shift (δ) ppmAssignment
~140 - 120Aromatic carbons of the anthracene rings
~70 - 80Methine carbon (-CH(OH)-)

3.2.3. Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
3500 - 3200BroadO-H stretch (hydroxyl group)
3100 - 3000MediumC-H stretch (aromatic)
1620 - 1450MediumC=C stretch (aromatic rings)
1200 - 1000StrongC-O stretch (secondary alcohol)
900 - 675StrongC-H bend (out-of-plane aromatic)

3.2.4. Mass Spectrometry (MS)

m/z ValueAssignment
384.15[M]⁺ (Molecular ion)
367[M - OH]⁺
207[M - C₁₄H₉O]⁺ (cleavage of one anthracene group)
178[C₁₄H₁₀]⁺ (anthracene fragment)

3.2.5. UV-Vis Spectroscopy

λmax (nm) in THFDescription
~254Strong absorption typical for the anthracene chromophore
~340, 358, 378Fine-structured bands characteristic of the anthracene π-π* transitions

Experimental Workflow

The following diagram illustrates the logical flow from synthesis to the complete characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization A Preparation of 9-Anthracenylmagnesium Bromide B Grignard Reaction with 9-Anthracenecarboxaldehyde A->B C Workup and Purification B->C D Physical Properties (Appearance, Solubility, MP) C->D E NMR Spectroscopy (¹H, ¹³C) C->E F IR Spectroscopy C->F G Mass Spectrometry C->G H UV-Vis Spectroscopy C->H

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of this compound. The outlined Grignard reaction represents a viable and efficient route to this sterically demanding molecule. The predicted characterization data offers a solid baseline for researchers to confirm the identity and purity of their synthesized product. The unique structure of this compound warrants further investigation into its properties and potential applications across various scientific disciplines.

An In-depth Technical Guide to CAS Number 15080-13-4 (di-anthracen-9-yl-methanol)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the compound with CAS number 15080-13-4, identified as di-anthracen-9-yl-methanol, is exceptionally scarce. Much of the available data pertains to the related but distinct compound, 9-Anthracenemethanol (CAS 1468-95-7). This guide compiles the limited information available for di-anthracen-9-yl-methanol and, where noted, draws parallels to its more studied analog for illustrative purposes. All information should be used with the understanding that it may not be fully representative of the target compound.

Chemical and Physical Properties

The fundamental physicochemical properties of di-anthracen-9-yl-methanol are summarized below. This information is critical for handling, storage, and experimental design.

PropertyValueSource
CAS Number 15080-13-4N/A
Molecular Formula C29H20ON/A
Molecular Weight 384.47 g/mol N/A
Appearance No data availableN/A
Melting Point No data availableN/A
Boiling Point No data availableN/A
Solubility No data availableN/A

Synthesis

Below is a conceptual workflow for a potential synthesis.

G Hypothetical Synthesis Workflow for di-anthracen-9-yl-methanol cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product A 9-Anthraldehyde C Grignard Reaction in dry ether A->C B 9-Anthracenylmagnesium bromide (Grignard Reagent) B->C D Aqueous acidic work-up (e.g., NH4Cl solution) C->D E Column Chromatography D->E F di-anthracen-9-yl-methanol E->F

Caption: Hypothetical synthesis of di-anthracen-9-yl-methanol.

Toxicological and Safety Data

There is no specific toxicological data, such as LD50 values, available for di-anthracen-9-yl-methanol. In a study predicting the genotoxicity of various chemical compounds, it was classified as "n" (non-mutagenic in the Ames test)[1]. However, this is a computational prediction and should not replace experimental validation.

For handling, it is prudent to follow standard safety protocols for aromatic alcohols. This includes using personal protective equipment (PPE) such as gloves and safety glasses, and working in a well-ventilated area.

Mechanism of Action and Signaling Pathways

Currently, there is no published research detailing the mechanism of action or any associated signaling pathways for di-anthracen-9-yl-methanol. Its biological activity remains an area for future investigation.

Experimental Protocols

Detailed experimental protocols involving di-anthracen-9-yl-methanol are not available in the scientific literature. Research on this compound would necessitate the development and validation of novel experimental procedures.

References

Spectroscopic Characterization of Di(anthracen-9-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di(anthracen-9-yl)methanol is a polycyclic aromatic hydrocarbon derivative with potential applications in materials science and medicinal chemistry. A thorough understanding of its molecular structure and electronic properties is crucial for its development and application. Spectroscopic techniques are indispensable tools for elucidating these characteristics. This guide details the principles and experimental protocols for acquiring and interpreting NMR, IR, and UV-Vis spectroscopic data for this compound.

Spectroscopic Data (Hypothetical)

As of the date of this publication, specific, publicly accessible spectroscopic data for this compound is limited. Therefore, this section provides a template for how such data would be presented. The values provided are hypothetical and are intended to serve as a guide for researchers in organizing their own experimental findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Valuee.g., s, d, t, q, mRelative No. of He.g., Ar-H, CH, OH
Valuee.g., s, d, t, q, mRelative No. of He.g., Ar-H, CH, OH
Valuee.g., s, d, t, q, mRelative No. of He.g., Ar-H, CH, OH

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
Valuee.g., Ar-C, C-O
Valuee.g., Ar-C, C-O
Valuee.g., Ar-C, C-O
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Hypothetical IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
Valuee.g., Strong, Medium, Weake.g., O-H stretch, C-H stretch (aromatic), C-O stretch
Valuee.g., Strong, Medium, Weake.g., O-H stretch, C-H stretch (aromatic), C-O stretch
Valuee.g., Strong, Medium, Weake.g., O-H stretch, C-H stretch (aromatic), C-O stretch
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like anthracene.

Table 4: Hypothetical UV-Vis Absorption Data for this compound

Wavelength (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)SolventAssignment
ValueValuee.g., Ethanole.g., π → π transitions of the anthracene core
ValueValuee.g., Ethanole.g., π → π transitions of the anthracene core
ValueValuee.g., Ethanole.g., π → π transitions of the anthracene core*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. The choice of solvent is critical to ensure the sample dissolves completely.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • For ¹H NMR , acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

    • For ¹³C NMR , a proton-decoupled pulse sequence is typically used to simplify the spectrum to single peaks for each unique carbon atom.[1][2][3] Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.[2][3]

  • Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. For ¹H NMR, integrate the signals to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups in this compound.

Materials:

  • This compound sample (solid)

  • Potassium bromide (KBr, IR grade) or a suitable solvent for thin film preparation

  • FTIR spectrometer with an appropriate sample holder (e.g., KBr pellet press, ATR accessory)

Procedure for Solid Sample (KBr Pellet Method):

  • Sample Preparation: Grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.[4] A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Procedure for Solid Sample (Thin Film Method):

  • Sample Preparation: Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).[5]

  • Film Formation: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid on the plate.[5]

  • Data Acquisition: Place the salt plate in the spectrometer's sample holder and acquire the IR spectrum.[5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions in this compound.

Materials:

  • This compound sample

  • Spectroscopic grade solvent (e.g., ethanol, cyclohexane)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable UV-transparent solvent. The concentration should be adjusted to yield an absorbance reading in the range of 0.1 to 1.0.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Record a baseline spectrum with the blank cuvette.

    • Rinse the cuvette with the sample solution and then fill it with the sample solution.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (typically 200-800 nm).[6][7]

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Compound of Interest (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_UV Prepare Dilute Solution Sample->Prep_UV NMR_Acq NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq UV_Acq UV-Vis Spectrophotometer Prep_UV->UV_Acq NMR_Data NMR Spectra (Chemical Shift, Integration, Multiplicity) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data UV_Data UV-Vis Spectrum (λmax, Molar Absorptivity) UV_Acq->UV_Data Interpretation Structural Elucidation & Property Determination NMR_Data->Interpretation IR_Data->Interpretation UV_Data->Interpretation

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide has outlined the standard spectroscopic methodologies for the characterization of this compound. While specific data for this compound remains elusive in publicly available literature, the provided experimental protocols for NMR, IR, and UV-Vis spectroscopy offer a robust framework for researchers to obtain and interpret the necessary data. The successful application of these techniques will be instrumental in advancing the scientific understanding and potential applications of this and related compounds.

References

An In-depth Technical Guide to the Photophysical Properties of Di(anthracen-9-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di(anthracen-9-yl)methanol is a polycyclic aromatic hydrocarbon (PAH) derivative featuring two anthracene moieties linked by a methanol bridge. The photophysical properties of this molecule are expected to be dominated by the anthracene chromophore, a system extensively studied for its characteristic absorption and fluorescence behavior. Anthracene and its derivatives are known for their strong blue fluorescence and have been utilized in a variety of applications, including as fluorescent probes, components in organic light-emitting diodes (OLEDs), and as photosensitizers. Understanding the photophysical properties of this compound is crucial for its potential application in drug development, particularly in areas such as bioimaging and photodynamic therapy.

This technical guide provides a detailed overview of the anticipated photophysical properties of this compound, including its electronic absorption and fluorescence emission characteristics, fluorescence quantum yield, and fluorescence lifetime. Furthermore, it outlines the standard experimental protocols required to quantitatively determine these properties.

Expected Photophysical Properties

The photophysical properties of this compound will be largely governed by the π-electron system of the two anthracene units. The linkage through a methanol bridge may lead to through-space interactions between the two chromophores, potentially influencing the excited state dynamics compared to monomeric anthracene.

The absorption spectrum of this compound in a non-polar solvent like cyclohexane is expected to exhibit a series of well-defined vibronic bands in the UV region, characteristic of the S₀ → S₁ (π→π*) transition of the anthracene moiety. The fluorescence emission spectrum is anticipated to show a similar vibronically structured profile, appearing as a mirror image of the lowest energy absorption band. In aqueous environments, the fluorescence of anthracene has been observed with excitation at 250 nm, yielding emission peaks at 380 nm, 400 nm, and 425 nm[1].

Table 1: Representative Photophysical Data for Anthracene

PropertyValueSolventReference
Absorption Maxima (λ_abs)356.2 nmCyclohexane
Molar Extinction Coefficient (ε) at λ_abs9,700 cm⁻¹/MCyclohexane
Fluorescence Emission Maxima (λ_em)380, 400, 425 nmWater[1]
Fluorescence Quantum Yield (Φ_f)0.36Cyclohexane
Fluorescence Quantum Yield (Φ_f)0.27Ethanol
Fluorescence Lifetime (τ_f)8.19 nsEthanol[2]
Fluorescence Lifetime (τ_f)7.58 nsCyclohexane[2]

The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed[3][4]. For anthracene in cyclohexane, the quantum yield is reported to be 0.36. The quantum yield of this compound is expected to be of a similar order of magnitude, although intramolecular interactions could potentially lead to quenching or enhancement of the fluorescence.

The fluorescence lifetime (τ_f) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. The fluorescence lifetime of anthracene is in the nanosecond range and is solvent-dependent[2][5]. For instance, in ethanol, the lifetime is 8.19 ns, while in cyclohexane, it is 7.58 ns[2]. The lifetime of this compound is anticipated to be similar, but could be influenced by conformational changes and interactions between the two anthracene units.

Experimental Protocols

The following sections detail the standard experimental methodologies for characterizing the photophysical properties of aromatic compounds like this compound.

For accurate photophysical measurements, it is crucial to use highly purified compounds and spectroscopic grade solvents. The concentration of the sample should be carefully controlled to avoid inner filter effects and aggregation, which can significantly alter the measured properties. Typically, solutions with an absorbance of less than 0.1 at the excitation wavelength are used.

Objective: To determine the absorption spectrum and molar extinction coefficient.

Methodology:

  • Prepare a series of solutions of this compound in the desired solvent with known concentrations.

  • Use a dual-beam UV-Vis spectrophotometer.

  • Record the absorption spectra of the solutions in a 1 cm path length quartz cuvette over a relevant wavelength range (e.g., 250-450 nm).

  • A solvent blank is used as a reference.

  • The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration, and l is the path length.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep Prepare solutions of known concentration spec UV-Vis Spectrophotometer prep->spec Introduce sample cuvette 1 cm Quartz Cuvette record Record Absorption Spectrum cuvette->record beer Apply Beer-Lambert Law (A = εcl) record->beer calc Calculate Molar Extinction Coefficient (ε) beer->calc G cluster_setup Instrument Setup cluster_emission Emission Spectrum cluster_excitation Excitation Spectrum source Excitation Source (e.g., Xenon Lamp) mono_ex Excitation Monochromator source->mono_ex sample Sample in Cuvette mono_ex->sample mono_em Emission Monochromator sample->mono_em detector Detector (e.g., PMT) mono_em->detector fix_ex Fix Excitation Wavelength fix_ex->mono_ex Control scan_em Scan Emission Wavelengths scan_em->mono_em Control fix_em Fix Emission Wavelength fix_em->mono_em Control scan_ex Scan Excitation Wavelengths scan_ex->mono_ex Control G start Start prep Prepare Sample and Standard Solutions (Absorbance < 0.1) start->prep measure_abs Measure Absorption Spectra prep->measure_abs measure_fluor Measure Corrected Fluorescence Spectra (Same Excitation Wavelength) measure_abs->measure_fluor integrate Integrate Fluorescence Intensities measure_fluor->integrate calculate Calculate Quantum Yield using Comparative Equation integrate->calculate end End calculate->end G source Pulsed Light Source sample Sample source->sample detector Fast Photodetector sample->detector electronics TCSPC Electronics detector->electronics decay_curve Generate Fluorescence Decay Curve electronics->decay_curve fit Fit Decay Curve to Exponential Function decay_curve->fit lifetime Determine Fluorescence Lifetime (τ) fit->lifetime

References

An In-depth Technical Guide on the Fluorescence Quantum Yield of Di-substituted Anthracene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A focus on 9,10-Diphenylanthracene as a model compound

For Researchers, Scientists, and Drug Development Professionals

Initial Note on the Target Compound: This guide addresses the core topic of the fluorescence quantum yield of di-substituted anthracene derivatives. The initial request specified "Di(anthracen-9-yl)methanol." However, extensive literature searches did not yield specific photophysical data for a compound with this name, suggesting it may be either exceptionally rare or an alternative nomenclature. To provide a comprehensive and data-rich resource, this guide will focus on a well-characterized and structurally relevant analogue: 9,10-Diphenylanthracene (DPA) . DPA is a benchmark fluorophore with a high quantum yield and serves as an excellent model for understanding the photophysical properties of di-substituted anthracenes.

Introduction to 9,10-Diphenylanthracene (DPA)

9,10-Diphenylanthracene is a polycyclic aromatic hydrocarbon that is highly regarded in the field of photochemistry and materials science for its intense blue fluorescence and high fluorescence quantum yield (Φf).[1] Its rigid anthracene core, substituted with two phenyl groups at the 9 and 10 positions, contributes to its exceptional photostability and efficiency as a blue light emitter. These properties have led to its widespread use as a fluorescence standard, a sensitizer in chemiluminescence (e.g., in glow sticks), and as an emitting layer in organic light-emitting diodes (OLEDs).[2][3]

Quantitative Photophysical Data

The fluorescence quantum yield of DPA is known to be sensitive to the solvent environment. The following table summarizes the reported fluorescence quantum yields (Φf) and fluorescence lifetimes (τf) of DPA in various solvents at room temperature (approximately 293 K).

SolventRefractive Index (n)Fluorescence Quantum Yield (Φf)Fluorescence Lifetime (τf) (ns)Citation(s)
Cyclohexane1.4260.86 - 1.07.58[4]
Ethanol1.3610.958.19[4]
3-Methylpentane1.3750.937.88[4]
Benzene1.5010.82 - 0.887.34[4][5]
Acetone1.3590.99Not Reported[1]

Experimental Protocols

A common and effective method for the synthesis of 9,10-diphenylanthracene is through a Suzuki coupling reaction.[2][6] This method involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.

Materials:

  • 9,10-Dibromoanthracene

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • In a reaction flask, combine 9,10-dibromoanthracene (1.0 mmol), phenylboronic acid (2.2 mmol), and sodium carbonate (4.0 mmol) in dimethylformamide (2 mL).

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.01 mmol).

  • Heat the mixture under a nitrogen atmosphere at 110 °C for 2.5 hours.

  • After cooling to room temperature, dilute the reaction mixture with cold water (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic extracts and wash with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using petroleum ether as the eluent to yield 9,10-diphenylanthracene.[6]

Synthesis_of_DPA reagents 9,10-Dibromoanthracene + Phenylboronic acid + Na2CO3 in DMF heating Heat to 110°C under N2 reagents->heating catalyst Pd(PPh3)4 catalyst->heating workup Aqueous Workup (H2O, Et2O, Brine) heating->workup purification Column Chromatography (Silica gel, Petroleum ether) workup->purification product 9,10-Diphenylanthracene (DPA) purification->product

Synthesis workflow for 9,10-Diphenylanthracene via Suzuki coupling.

The fluorescence quantum yield of a sample can be determined relative to a well-characterized standard.[7] For DPA, a common standard is quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.546). The relative quantum yield is calculated using the following equation:

Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)

Where:

  • Φ is the fluorescence quantum yield.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

  • "sample" and "std" refer to the sample and the standard, respectively.

Materials and Instrumentation:

  • Calibrated fluorometer with a monochromatic excitation source and an emission detector.

  • UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • 9,10-Diphenylanthracene solution of known concentration in the desired solvent.

  • Standard solution (e.g., quinine sulfate in 0.1 M H₂SO₄) of known concentration.

Procedure:

  • Prepare a series of dilute solutions of both the DPA sample and the standard in their respective solvents. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths).

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The plots should be linear.

  • Determine the gradients (slopes) of these plots.

  • Calculate the fluorescence quantum yield of the DPA sample using the equation above, where (I/A) is the gradient of the plot.

QY_Measurement cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis Prepare Dilute Solutions Prepare Dilute Solutions (Absorbance < 0.1) Measure Absorbance Measure UV-Vis Absorbance at Excitation Wavelength Prepare Dilute Solutions->Measure Absorbance Measure Fluorescence Measure Fluorescence Emission Spectra Prepare Dilute Solutions->Measure Fluorescence Plot Data Plot Integrated Intensity vs. Absorbance Measure Absorbance->Plot Data Integrate Emission Integrate Emission Spectra Measure Fluorescence->Integrate Emission Integrate Emission->Plot Data Calculate Gradient Determine Gradients (Slopes) Plot Data->Calculate Gradient Calculate QY Calculate Quantum Yield using Comparative Equation Calculate Gradient->Calculate QY

Experimental workflow for relative fluorescence quantum yield determination.

Factors Influencing Fluorescence Quantum Yield

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. Several factors can influence the quantum yield of a molecule like DPA.

Factors_Affecting_QY cluster_intrinsic Intrinsic Molecular Properties cluster_environmental Environmental Factors QY Fluorescence Quantum Yield (Φf) Molecular Rigidity Molecular Rigidity Molecular Rigidity->QY Increases Φf Electronic Structure Electronic Structure Electronic Structure->QY Determines radiative rate Nature of Substituents Nature of Substituents Nature of Substituents->QY Can enhance or decrease Φf Solvent Polarity Solvent Polarity Solvent Polarity->QY Can alter Φf Temperature Temperature Temperature->QY Higher T often decreases Φf Presence of Quenchers\n(e.g., O2) Presence of Quenchers (e.g., O2) Presence of Quenchers\n(e.g., O2)->QY Decreases Φf Concentration\n(Self-quenching) Concentration (Self-quenching) Concentration\n(Self-quenching)->QY Decreases Φf

Logical relationship of factors affecting fluorescence quantum yield.

For DPA, its high quantum yield can be attributed to its rigid, planar anthracene core which minimizes non-radiative decay pathways such as vibrational relaxation. The phenyl substituents also contribute to the electronic properties that favor efficient fluorescence. However, as seen in the data table, the solvent environment can still modulate the quantum yield. The presence of dissolved oxygen can also lead to quenching of the excited state, thereby reducing the fluorescence quantum yield. Therefore, for accurate measurements, it is often necessary to de-gas the solutions.

Conclusion

9,10-Diphenylanthracene is a cornerstone fluorophore in photophysical studies due to its high fluorescence quantum yield and stability. This guide has provided a summary of its quantitative photophysical data, detailed experimental protocols for its synthesis and the determination of its fluorescence quantum yield, and an overview of the factors that influence its emissive properties. The methodologies and principles outlined here for DPA are broadly applicable to the characterization of other di-substituted anthracene derivatives and are of fundamental importance to researchers in chemistry, materials science, and drug development.

References

Technical Guide: Solubility of Di(anthracen-9-yl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of Di(anthracen-9-yl)methanol in organic solvents. Due to the limited availability of direct quantitative data for this compound, this document presents solubility data for the structurally analogous compound, 9-Anthracenemethanol, to serve as a valuable reference point. Furthermore, detailed experimental protocols for determining the solubility of aromatic compounds like this compound are provided, along with a visual workflow to guide researchers in their laboratory practices.

Introduction

This compound is a polycyclic aromatic hydrocarbon derivative with potential applications in materials science and as a precursor in organic synthesis. Understanding its solubility profile in various organic solvents is crucial for its synthesis, purification, formulation, and application. The solubility of a compound is a fundamental physicochemical property that influences its behavior in solution-based processes.

Currently, there is a notable absence of specific quantitative solubility data for this compound in publicly accessible scientific literature and chemical databases. However, data for the closely related and structurally similar compound, 9-Anthracenemethanol, is available and can provide valuable insights into the expected solubility behavior of this compound. 9-Anthracenemethanol is described as being soluble in common organic solvents[1][2].

This guide summarizes the available solubility data for 9-Anthracenemethanol and presents a generalized, robust experimental protocol for the precise determination of the solubility of this compound.

Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for 9-Anthracenemethanol. This information can be used as a preliminary guide for solvent selection for this compound, though empirical verification is strongly recommended.

SolventTemperatureSolubilityObservations
ChloroformAmbient20 mg/mLClear to slightly hazy, light yellow to yellow solution[3][4][5].
MethanolAmbient50 mg/mLClear (very hazy colorless to yellow and Colorless to Green-Yellow).
Hot MethanolElevatedSolubleVery faint turbidity[2][6].

Experimental Protocol for Solubility Determination

The following protocol outlines the widely accepted "shake-flask" method for determining the thermodynamic equilibrium solubility of a crystalline organic compound such as this compound. This method is considered a gold standard for its reliability[7].

3.1. Materials and Equipment

  • This compound (crystalline solid)

  • Selected organic solvents (analytical grade)

  • Screw-capped vials

  • Constant temperature shaker bath or incubator

  • Analytical balance

  • Pipettes and tips

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and appropriate glassware

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of crystalline this compound to a screw-capped vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure that thermodynamic equilibrium is reached between the undissolved solid and the solution. Preliminary experiments can determine the minimum time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature to permit the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of the solubility.

  • Analysis:

    • Dilute the filtered saturated solution with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted solution using a calibrated HPLC-UV or UV-Vis spectrophotometry method. A pre-established calibration curve of known concentrations of the compound is required for accurate quantification.

  • Calculation:

    • Calculate the solubility (S) using the following formula:

      S (mg/mL) = (Concentration of diluted sample (mg/mL)) × (Dilution factor)

3.3. Diagram of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Filtration cluster_analysis 4. Analysis A Add excess this compound to vial B Add known volume of organic solvent A->B C Agitate at constant temperature (24-48h) B->C Seal vial D Allow solid to settle C->D Equilibrium reached E Withdraw supernatant D->E F Filter supernatant (0.22 µm filter) E->F G Dilute filtered sample F->G H Analyze concentration (HPLC or UV-Vis) G->H I Calculate solubility H->I

Workflow for determining the solubility of this compound.

Signaling Pathways

Information regarding the interaction of this compound with specific biological signaling pathways is not available in the current body of scientific literature. Research in this area would be necessary to elucidate any potential pharmacological activity.

Conclusion

While direct quantitative solubility data for this compound remains to be formally documented, the information available for the analogous compound, 9-Anthracenemethanol, suggests good solubility in common organic solvents like chloroform and methanol. For researchers and drug development professionals requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for empirical determination. The successful application of this compound in various fields will be underpinned by a thorough understanding of its fundamental physicochemical properties, with solubility being of paramount importance.

References

An In-depth Technical Guide to the Electrochemical Properties of Di(anthracen-9-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

Di(anthracen-9-yl)methanol is a sterically hindered aromatic alcohol. Its structure, featuring two bulky anthracene moieties attached to a central methanol carbon, suggests unique electronic and electrochemical characteristics. The electrochemical behavior of such molecules is of significant interest in various fields, including materials science for organic electronics and medicinal chemistry, where redox processes can be crucial for biological activity.

The core of this compound's electrochemical activity is expected to reside in the anthracene units. Anthracene and its derivatives are known to undergo reversible one-electron oxidation and reduction processes, forming radical cations and anions, respectively. The presence of the bulky substituents at the 9-position of each anthracene ring is likely to introduce significant steric hindrance, which can influence the planarity of the system and, consequently, its electronic and electrochemical properties.

Expected Electrochemical Behavior

Based on studies of similar 9,10-disubstituted anthracene derivatives, the following electrochemical behavior for this compound can be anticipated:

  • Redox Activity of the Anthracene Core : The primary redox events will involve the anthracene π-system. A one-electron oxidation to form a radical cation (A•+) and a one-electron reduction to form a radical anion (A•-) are expected for each anthracene moiety.

  • Steric Effects : The two large anthracene groups attached to the central methanol carbon will likely lead to a non-planar conformation. This twisting can disrupt the π-conjugation across the molecule, potentially leading to electrochemical behavior where the two anthracene units act independently rather than as a single conjugated system.

  • Influence of the Methanol Group : The hydroxyl group is not expected to be electrochemically active within the typical potential window for the anthracene core. However, it may influence the solubility and stability of the radical ions formed, particularly in protic solvents.

Comparative Electrochemical Data of Related Anthracene Derivatives

To provide a quantitative context for the expected electrochemical properties of this compound, the following table summarizes the redox potentials of anthracene and some of its 9,10-disubstituted derivatives. These values are typically reported versus a reference electrode like the Saturated Calomel Electrode (SCE) or Ferrocene/Ferrocenium (Fc/Fc⁺).

CompoundOxidation Potential (Eox) vs. Fc/Fc⁺ (V)Reduction Potential (Ered) vs. Fc/Fc⁺ (V)Solvent/Electrolyte
Anthracene+0.85-1.95CH₂Cl₂ / 0.1 M TBAPF₆
9,10-Diphenylanthracene (DPA)+0.89-1.86CH₂Cl₂ / 0.1 M TBAPF₆
9,10-Di(1-naphthyl)anthraceneNot ReportedNot ReportedNot Reported
9,10-Bis(phenylethynyl)anthracene+0.76-1.61CH₂Cl₂ / 0.1 M TBAPF₆

Note: The exact values can vary depending on the experimental conditions (solvent, electrolyte, scan rate, etc.).

From this comparative data, it can be inferred that this compound will likely exhibit an oxidation potential slightly higher than that of unsubstituted anthracene, and a reduction potential that may be influenced by the steric hindrance of the bulky substituents.

Hypothetical Experimental Protocol for Electrochemical Characterization

This section outlines a detailed methodology for the electrochemical analysis of this compound using cyclic voltammetry (CV).

Materials and Equipment
  • Chemicals :

    • This compound

    • Anhydrous dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN) (spectroscopic or HPLC grade)

    • Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAPO₄) as the supporting electrolyte (electrochemical grade)

    • Ferrocene (for internal calibration)

    • High purity argon or nitrogen gas

  • Equipment :

    • Potentiostat/Galvanostat with a three-electrode setup

    • Electrochemical cell

    • Working electrode: Glassy carbon or platinum disk electrode

    • Reference electrode: Ag/AgCl or a silver wire pseudo-reference electrode

    • Counter (auxiliary) electrode: Platinum wire or mesh

    • Polishing kit for the working electrode (alumina slurries of different particle sizes)

    • Inert atmosphere glovebox or Schlenk line

Experimental Workflow

The general workflow for the electrochemical analysis is depicted in the following diagram:

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Electrolyte Solution (0.1 M TBAPF₆ in CH₂Cl₂) B Prepare Analyte Solution (~1 mM this compound) A->B D Assemble Three-Electrode Cell B->D C Polish and Clean Working Electrode C->D E Deoxygenate Solution (Ar or N₂ bubbling) D->E F Run Background CV (Electrolyte only) E->F G Run Sample CV F->G H Add Ferrocene Standard G->H I Run CV with Ferrocene H->I J Determine Redox Potentials (vs. Fc/Fc⁺) I->J K Analyze Scan Rate Dependence J->K L Estimate HOMO/LUMO Levels K->L

Caption: General workflow for the electrochemical analysis of this compound.

Step-by-Step Procedure
  • Preparation of Solutions :

    • Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in the chosen anhydrous solvent (e.g., CH₂Cl₂).

    • Prepare a stock solution of this compound in the electrolyte solution at a concentration of approximately 1 mM.

  • Electrode Preparation :

    • Polish the working electrode with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

    • Rinse the electrode thoroughly with deionized water and then the solvent to be used in the experiment.

    • Dry the electrode completely.

  • Electrochemical Measurement :

    • Assemble the three-electrode cell with the working, reference, and counter electrodes.

    • Add the electrolyte solution to the cell and deoxygenate by bubbling with argon or nitrogen for at least 15 minutes.

    • Record a background cyclic voltammogram of the electrolyte solution to ensure there are no interfering redox peaks in the potential window of interest.

    • Add the this compound solution to the cell and continue to maintain an inert atmosphere.

    • Record the cyclic voltammogram of the sample. A typical scan might range from -2.5 V to +1.5 V vs. the reference electrode at a scan rate of 100 mV/s.

    • Perform scans at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the reversibility of the redox processes.

  • Internal Calibration :

    • Add a small amount of ferrocene to the solution and record the cyclic voltammogram again.

    • The half-wave potential (E₁/₂) of the Fc/Fc⁺ couple will be used to reference the measured potentials of the analyte.

  • Data Analysis :

    • Determine the anodic (Epa) and cathodic (Epc) peak potentials for each redox event.

    • Calculate the half-wave potential (E₁/₂) as (Epa + Epc) / 2.

    • Reference all potentials to the Fc/Fc⁺ couple.

    • Estimate the HOMO and LUMO energy levels using the following empirical formulas[1][2][3][4][5]:

      • EHOMO = -[Eox(onset) vs. Fc/Fc⁺ + 4.8] eV

      • ELUMO = -[Ered(onset) vs. Fc/Fc⁺ + 4.8] eV

    • The peak separation (ΔEp = |Epa - Epc|) should be close to 59/n mV for a reversible n-electron process at room temperature.

Logical Relationships in Electrochemical Analysis

The following diagram illustrates the logical relationships between the experimental parameters and the derived electrochemical properties.

logical_relationships cluster_inputs Experimental Inputs cluster_outputs Derived Properties Analyte This compound Concentration RedoxPotentials Oxidation & Reduction Potentials (E_ox, E_red) Analyte->RedoxPotentials Solvent Solvent (e.g., CH₂Cl₂) Solvent->RedoxPotentials Electrolyte Supporting Electrolyte (e.g., 0.1 M TBAPF₆) Electrolyte->RedoxPotentials Electrodes Electrode System (WE, RE, CE) Electrodes->RedoxPotentials ScanRate Scan Rate (ν) Reversibility Electrochemical Reversibility (ΔE_p, i_p vs. ν¹/²) ScanRate->Reversibility HOMO_LUMO HOMO & LUMO Energy Levels RedoxPotentials->HOMO_LUMO ElectronTransfer Electron Transfer Kinetics Reversibility->ElectronTransfer

Caption: Logical relationships in the electrochemical analysis of this compound.

Conclusion

While direct experimental data for this compound is currently lacking, a robust understanding of its expected electrochemical properties can be derived from the extensive literature on related anthracene derivatives. The molecule is anticipated to undergo reversible one-electron redox processes centered on the anthracene moieties, with the steric hindrance from the bulky substituents playing a key role in its electrochemical signature. The provided hypothetical experimental protocol offers a comprehensive guide for researchers to undertake the electrochemical characterization of this and similar sterically hindered aromatic compounds. Such studies are crucial for unlocking the potential of these molecules in advanced materials and therapeutic applications.

References

Methodological & Application

Application Notes and Protocols: Di(anthracen-9-yl)methanol in Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Di(anthracen-9-yl)methanol, with its two bulky, chromophoric anthracene units linked by a methanol bridge, presents an intriguing molecular architecture for applications in organic electronics. The anthracene moiety is well-known for its excellent photoluminescence, high charge carrier mobility, and good thermal stability, making it a staple building block for materials in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Solar Cells (OSCs).

The three-dimensional structure imparted by the central methanol group could potentially disrupt intermolecular stacking, leading to materials with high solid-state photoluminescence quantum yields, a desirable trait for emissive layers in OLEDs. Furthermore, the extended π-conjugation of the anthracene units suggests its potential as a hole-transporting material.

Potential Applications and Key Performance Parameters of Analogous Compounds

Based on the performance of structurally similar di-anthracene derivatives, this compound could be investigated for the following roles:

  • Hole Transport Layer (HTL) in OLEDs and Perovskite Solar Cells: The electron-rich nature of anthracene suggests that this compound could facilitate the transport of holes from the anode to the emissive layer.

  • Emissive Layer (EML) in OLEDs: Anthracene derivatives are known for their blue emission. This compound could function as a blue emitter or as a host for other dopant emitters.

  • Active Layer in OFETs: The potential for ordered molecular packing could lead to efficient charge transport in the transistor channel.

The following tables summarize the performance of various di-anthracene derivatives in organic electronic devices, providing a benchmark for the expected performance of this compound.

Table 1: Performance of Analogous Di-Anthracene Derivatives in OLEDs

CompoundRoleHOMO (eV)LUMO (eV)Max. External Quantum Efficiency (EQE) (%)Emission Color
9,10-di(pyren-1-yl)anthracene (PyAnPy)EML-5.7-2.84.78Deep-Blue
1,1'-(2,6-di-tert-butylanthracene-9,10-diyl)dipyrene (PyTAnPy)EML-5.8-2.75.48Deep-Blue
2,3,6,7-tetra(methoxy)-9,10-di(1-naphthyl)anthracene (TMOADN)HTL-5.23-2.117.05 (in a green phosphorescent OLED)-
Cz-TAn-DMACEML-5.6-2.44.8Blue
TPA-TAn-DMACEML-5.4-2.34.9Deep-Blue

Table 2: Performance of Analogous Anthracene-Based Materials in Perovskite Solar Cells

CompoundRoleHOMO (eV)Hole Mobility (cm²/Vs)Power Conversion Efficiency (PCE) (%)
Anthracene-core with TIPs (AS5)HTM-5.18-17.27 (theoretically predicted)
X-shaped Anthracene HTM (X1)HTM-5.152.8 x 10⁻⁴-
X-shaped Anthracene HTM (X2)HTM-5.123.1 x 10⁻⁴-

Experimental Protocols

The following are generalized protocols for the fabrication and characterization of organic electronic devices using a novel material like this compound.

General Material Characterization

Protocol 1: Photophysical and Electrochemical Characterization

  • UV-Visible Spectroscopy:

    • Dissolve this compound in a suitable solvent (e.g., dichloromethane or toluene) at a concentration of 10⁻⁵ M.

    • Record the absorption spectrum to determine the absorption maxima (λ_max) and the optical bandgap.

  • Photoluminescence Spectroscopy:

    • Using the same solution, excite the sample at its λ_max and record the emission spectrum to determine the emission maximum and the photoluminescence quantum yield (PLQY) relative to a known standard (e.g., quinine sulfate).

  • Cyclic Voltammetry (CV):

    • Prepare a solution of this compound in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

    • Use a three-electrode setup (e.g., glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode).

    • Scan the potential to determine the oxidation and reduction potentials.

    • Calculate the HOMO and LUMO energy levels from the onset of the oxidation and reduction peaks, respectively, relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

OLED Device Fabrication and Testing

Protocol 2: Fabrication of a Multilayer OLED

  • Substrate Preparation:

    • Clean pre-patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropyl alcohol.

    • Dry the substrates in an oven and treat them with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).

    • Deposit the organic layers sequentially. A typical device architecture could be:

      • ITO / Hole Injection Layer (HIL) (e.g., HAT-CN, 10 nm) / Hole Transport Layer (HTL) (this compound, 40 nm) / Emissive Layer (EML) (e.g., a blue emitter doped in a host, 20 nm) / Electron Transport Layer (ETL) (e.g., TPBi, 30 nm) / Electron Injection Layer (EIL) (e.g., LiF, 1 nm) / Cathode (e.g., Al, 100 nm).

    • The deposition rates should be carefully controlled (e.g., 1-2 Å/s for organics, 5-10 Å/s for metals).

  • Encapsulation:

    • Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.

Protocol 3: OLED Device Characterization

  • Current Density-Voltage-Luminance (J-V-L) Characteristics:

    • Use a source meter and a calibrated photodiode to measure the J-V-L characteristics of the device.

  • Electroluminescence (EL) Spectrum:

    • Measure the EL spectrum at a constant driving voltage or current using a spectroradiometer.

    • Determine the Commission Internationale de l'Éclairage (CIE) coordinates.

  • Efficiency Measurements:

    • Calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %) from the J-V-L data.

OFET Device Fabrication and Testing

Protocol 4: Fabrication of a Bottom-Gate, Top-Contact OFET

  • Substrate Preparation:

    • Use a heavily n-doped silicon wafer with a thermally grown SiO₂ layer as the gate dielectric.

    • Clean the substrate by ultrasonication in acetone and isopropyl alcohol.

    • Optionally, treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the semiconductor-dielectric interface.

  • Active Layer Deposition:

    • Dissolve this compound in a suitable solvent (e.g., chloroform or chlorobenzene).

    • Deposit the active layer via spin-coating or solution shearing.

    • Anneal the film at an optimized temperature to improve crystallinity.

  • Electrode Deposition:

    • Deposit the source and drain electrodes (e.g., Gold) through a shadow mask by thermal evaporation.

  • Device Characterization:

    • Measure the transfer and output characteristics of the OFET using a semiconductor parameter analyzer in a probe station.

    • Calculate the field-effect mobility, on/off ratio, and threshold voltage.

Visualizations

OLED_Energy_Level_Diagram Anode Anode (ITO) HIL Hole Injection Layer Anode->HIL Hole Injection HTL HTL (this compound) HIL->HTL EML Emissive Layer HTL->EML Hole Transport ETL Electron Transport Layer EML->ETL Electron Blocking Cathode Cathode (Al) ETL->Cathode Electron Injection Anode_WF Anode Work Function ~4.7 eV HIL_HOMO HIL HOMO HTL_HOMO HTL HOMO (Predicted ~ -5.5 eV) EML_HOMO EML HOMO EML_LUMO EML LUMO ETL_LUMO ETL LUMO Cathode_WF Cathode Work Function ~4.2 eV

Caption: Proposed energy level diagram for an OLED using this compound as the HTL.

Experimental_Workflow cluster_synthesis Material Preparation cluster_characterization Material Characterization cluster_fabrication Device Fabrication cluster_testing Device Testing Synthesis Synthesis of This compound Purification Purification (e.g., Sublimation) Synthesis->Purification Photophysical Photophysical Studies (UV-Vis, PL) Purification->Photophysical Electrochemical Electrochemical Studies (Cyclic Voltammetry) Purification->Electrochemical Thermal Thermal Analysis (TGA, DSC) Purification->Thermal Deposition Thin Film Deposition (Evaporation/Spin-coating) Electrochemical->Deposition Energy Level Matching Substrate_Prep Substrate Cleaning & Treatment Substrate_Prep->Deposition Encapsulation Device Encapsulation Deposition->Encapsulation Electrical Electrical Measurement (J-V-L, I-V) Encapsulation->Electrical Optical Optical Measurement (EL Spectrum, EQE) Encapsulation->Optical

Caption: General experimental workflow for evaluating this compound in organic electronics.

Application Notes and Protocols for Anthracene-Based Fluorescent Probes in Chemical Sensing

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Anthracene-Based Fluorescent Probes

Anthracene and its derivatives are a prominent class of fluorophores used in the development of chemical sensors. Their desirable photophysical properties, including high quantum yields, chemical stability, and the ability to undergo significant changes in fluorescence upon interaction with analytes, make them ideal candidates for probe design[2]. The anthracene core can be readily functionalized at the 9-position, allowing for the introduction of specific recognition moieties that can selectively bind to target analytes. This modular design enables the development of probes for a wide range of applications, from environmental monitoring to biomedical imaging[2][3].

The sensing mechanism of many anthracene-based probes relies on processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and aggregation-induced emission (AIE)[2][4]. In a typical PET-based "turn-on" sensor, the fluorescence of the anthracene fluorophore is initially quenched by a nearby electron-rich recognition unit. Upon binding of the analyte, the electron transfer process is inhibited, leading to a significant enhancement in fluorescence intensity[2].

Quantitative Data for Selected Anthracene-Based Probes

The following tables summarize the key performance metrics of several recently developed fluorescent probes based on anthracene derivatives for the detection of various analytes.

Table 1: Performance of Anthracene-Based Probes for Ion Sensing

Probe Name/DerivativeAnalyteLimit of Detection (LOD)Response TimeQuantum Yield (ΦF) ChangeSolvent SystemReference
ANT-Th (2-aminoanthracene and 2-thiophenecarboxaldehyde based)Cr³⁺0.4 μM< 1 minute0.01 to 0.38CH₃CN/HEPES[2]
mito-ACS (Anthracene carboxyamide based)ClO⁻23 nM< 6 secondsSignificant increasePBS[5]
AC-Se (Anthracene carboxyimide-selenide)HOCl36.2 nM< 4 seconds104-fold increaseNot specified[6]
Thioacetal derivatives (1-3)Hg²⁺Not specifiedNot specifiedIncrease upon hydrolysisTHF/PBS[4]

Table 2: Performance of Anthracene-Based Probes for Molecule Sensing

Probe Name/DerivativeAnalyteQuenching Constant/LODResponse TimeKey FeatureSolvent SystemReference
Anthracene-based chalcone (S1)Picric Acid (PA)Not specifiedNot specifiedAggregation-Induced EmissionAqueous solution[3]
Anthracene-based chalcone (S1)2,4-Dinitrophenol (2,4-DNP)Not specifiedNot specifiedAggregation-Induced EmissionAqueous solution[3]
9-anthracenecarboxaldehyde derivativesH₂SNot specifiedNot specifiedLow CytotoxicityNot specified[7]

Experimental Protocols

General Synthesis of 9-Anthracenemethanol

9-Anthracenemethanol often serves as a precursor for more complex anthracene-based probes[8]. A general and efficient method for its synthesis is the reduction of 9-anthracenecarboxaldehyde.

Materials:

  • 9-Anthraldehyde

  • Ethanol

  • Sodium borohydride (NaBH₄)

  • Water

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Suspend 9-anthraldehyde (1.0 mmol) in ethanol (3.0 mL) in a round-bottom flask.

  • To this suspension, add sodium borohydride (1.0 mmol) portion-wise while stirring at room temperature.

  • Continue stirring for 30 minutes at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, quench the reaction mixture by adding water (2 mL).

  • Extract the aqueous phase with diethyl ether (5 mL).

  • Dry the organic extract over anhydrous Na₂SO₄ and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude alcohol by flash column chromatography on silica gel to yield pure 9-anthracenemethanol[9].

Protocol for "Turn-on" Fluorescent Sensing of Cr³⁺ using ANT-Th Probe

This protocol is adapted from the sensing application of an anthracene-thiophene Schiff base probe (ANT-Th)[2].

Materials:

  • ANT-Th probe stock solution (e.g., 1 mM in CH₃CN)

  • HEPES buffer solution (pH adjusted as required)

  • Stock solutions of various metal ions (e.g., Cr³⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺, etc.) in water

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare the working solution of the ANT-Th probe (e.g., 10 μM) in a 6:4 mixture of CH₃CN and HEPES buffer.

  • Record the fluorescence emission spectrum of the probe solution. The free ANT-Th is expected to have low fluorescence (fluorescence-off state).

  • To the cuvette containing the probe solution, add increasing amounts of the Cr³⁺ stock solution.

  • After each addition, mix the solution and allow it to incubate for a short period (e.g., < 1 minute).

  • Record the fluorescence emission spectrum after each addition. A significant increase in fluorescence intensity at a specific wavelength (e.g., 500 nm) indicates the detection of Cr³⁺[2].

  • To test for selectivity, repeat the experiment with other metal ion solutions instead of Cr³⁺. A selective probe will show a significant fluorescence response only for the target analyte.

  • The limit of detection (LOD) can be calculated based on a signal-to-noise ratio of 3 (S/N = 3) from the fluorescence titration data[2].

Visualization of Signaling Pathways and Workflows

Generalized Sensing Mechanism of a "Turn-On" Anthracene-Based PET Probe

PET_Sensing_Mechanism cluster_off Fluorescence OFF State cluster_on Fluorescence ON State Probe Anthracene-Receptor Probe Quenched Fluorescence Quenched Probe->Quenched PET Probe_Analyte Probe-Analyte Complex Fluorescence Fluorescence Emission Probe_Analyte->Fluorescence PET Blocked Analyte Analyte Analyte->Probe_Analyte Binding

Caption: Generalized PET sensing mechanism for a "turn-on" fluorescent probe.

Experimental Workflow for Fluorescent Probe Sensing

Experimental_Workflow Start Start Probe_Prep Prepare Probe Stock Solution Start->Probe_Prep Analyte_Prep Prepare Analyte Stock Solutions Start->Analyte_Prep Titration Perform Fluorescence Titration (add analyte to probe) Probe_Prep->Titration Analyte_Prep->Titration Measurement Record Fluorescence Spectra Titration->Measurement Data_Analysis Analyze Data (LOD, Selectivity) Measurement->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for evaluating a fluorescent probe.

References

Application Notes and Protocols for Di(anthracen-9-yl)methanol in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases reveals a significant scarcity of information regarding the applications of Di(anthracen-9-yl)methanol (CAS Number: 15080-13-4) in materials science. The compound, with the linear formula C29H20O, appears to be a rare and not extensively studied chemical.

Efforts to gather data for detailed application notes, experimental protocols, and quantitative analysis were consistently redirected to the more common compound, 9-Anthracenemethanol. This suggests that this compound is not a widely utilized or reported material in the fields of organic electronics, sensor technology, or other advanced materials applications.

One major chemical supplier lists the compound for early discovery research, explicitly stating that analytical data is not collected for it. This further underscores the limited availability of public-domain information necessary to construct the detailed documentation requested.

Further research and development would be required to determine the potential applications and associated protocols for this compound in materials science. Researchers interested in this compound would likely need to engage in foundational research to establish its synthesis, purification, and fundamental photophysical and electronic properties before its potential in material applications can be explored.

Application Notes & Protocols: Incorporation of Di(anthracen-9-yl)methanol into Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the incorporation of Di(anthracen-9-yl)methanol, a key mechanophore, into polymer chains. The inherent mechanoresponsive properties of the dianthracene core allow for the development of stress-sensing materials, self-healing polymers, and targeted drug delivery systems. The protocols outlined below are based on established methods for similar anthracene-containing monomers and can be adapted for specific research needs.

Overview of Incorporation Strategies

This compound can be incorporated into polymers through two primary strategies:

  • As a Bifunctional Chain Extender or Crosslinker in Step-Growth Polymerization: The two hydroxyl groups of this compound can react with complementary functional groups (e.g., isocyanates, acid chlorides) to form polyurethane or polyester chains. In this approach, the dianthracene unit becomes an integral part of the polymer backbone.

  • As a Precursor to a Bifunctional Monomer for Chain-Growth Polymerization: this compound can be functionalized with polymerizable groups (e.g., acrylates, methacrylates) to create a crosslinkable monomer. This monomer can then be copolymerized with other vinyl monomers to introduce the dianthracene mechanophore as a crosslinking unit.

The choice of strategy depends on the desired polymer architecture and the intended application.

Experimental Protocols

Protocol 1: Incorporation as a Chain Extender in Polyurethane Synthesis

This protocol describes the synthesis of a polyurethane network where this compound acts as a chain extender, introducing mechanochemical functionality into the material.

Materials:

  • This compound

  • Diisocyanate (e.g., Hexamethylene diisocyanate (HDI), Isophorone diisocyanate (IPDI))

  • Polyol (e.g., Poly(tetramethylene glycol) (PTMG), Poly(caprolactone) diol (PCL))

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Pre-polymer Synthesis:

    • In a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add the desired amount of polyol and anhydrous THF.

    • Heat the mixture to 60°C with stirring under a nitrogen atmosphere until the polyol is completely dissolved.

    • Add a stoichiometric excess of the diisocyanate dropwise to the polyol solution.

    • Add a catalytic amount of DBTDL (e.g., 0.1 mol% relative to isocyanate groups).

    • Allow the reaction to proceed at 60°C for 4-6 hours to form the isocyanate-terminated prepolymer.

  • Chain Extension with this compound:

    • In a separate flask, dissolve this compound in anhydrous DMF.

    • Cool the prepolymer solution to room temperature.

    • Slowly add the this compound solution to the prepolymer solution with vigorous stirring. The molar ratio of NCO to OH groups should be carefully controlled (typically around 1:1 for a linear polymer or with a slight excess of isocyanate for crosslinking).

    • Continue stirring for 24 hours at room temperature under a nitrogen atmosphere.

  • Polymer Isolation and Purification:

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent such as methanol or water.

    • Collect the polymer by filtration and wash it thoroughly with the non-solvent to remove unreacted monomers and catalyst.

    • Dry the polymer in a vacuum oven at 40°C until a constant weight is achieved.

Characterization: The resulting polymer can be characterized by Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of urethane linkages (disappearance of the NCO peak around 2270 cm⁻¹ and appearance of the N-H peak around 3300 cm⁻¹), and by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity. The mechanochemical response can be investigated by subjecting the polymer film to mechanical stress and observing the changes in its fluorescence spectrum.

Protocol 2: Synthesis of a Di(anthracen-9-yl)methyl Dimethacrylate Monomer and its Copolymerization

This protocol details the conversion of this compound into a polymerizable dimethacrylate monomer, followed by its free-radical copolymerization with a comonomer such as methyl methacrylate (MMA).

Part A: Synthesis of Di(anthracen-9-yl)methyl Dimethacrylate (DAMA)

Materials:

  • This compound

  • Methacryloyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound and triethylamine (2.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add methacryloyl chloride (2.2 equivalents) dropwise to the solution with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure DAMA monomer.

Characterization: The structure of the DAMA monomer should be confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Part B: Free-Radical Copolymerization of DAMA and MMA

Materials:

  • Di(anthracen-9-yl)methyl dimethacrylate (DAMA)

  • Methyl methacrylate (MMA)

  • Azobisisobutyronitrile (AIBN) as an initiator

  • Anhydrous Toluene

Procedure:

  • In a Schlenk tube, dissolve the desired molar ratio of DAMA and MMA in anhydrous toluene.

  • Add AIBN (typically 1 mol% relative to the total monomer concentration).

  • Degas the solution by three freeze-pump-thaw cycles.

  • Place the sealed tube in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 6-24 hours).

  • Stop the polymerization by cooling the tube in an ice bath and exposing the solution to air.

  • Precipitate the polymer by pouring the solution into a large volume of cold methanol.

  • Filter the polymer and dry it in a vacuum oven at 50°C.

Characterization: The copolymer composition can be determined by ¹H NMR spectroscopy. The molecular weight and polydispersity can be analyzed by GPC. The crosslinked nature of the resulting polymer can be assessed by solubility tests.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the incorporation of this compound into polymers. These values are starting points and may require optimization for specific applications.

Parameter Protocol 1: Polyurethane Synthesis Protocol 2: Dimethacrylate Copolymerization Reference/Note
This compound Concentration 0.1 - 0.5 M in DMFN/A (as monomer)Optimization may be needed based on solubility.
Comonomer(s) Diisocyanate, PolyolMethyl methacrylate (MMA)Other comonomers can be used.
Initiator/Catalyst Dibutyltin dilaurate (DBTDL)Azobisisobutyronitrile (AIBN)[1]
Initiator/Catalyst Concentration 0.1 mol%1 mol%Relative to functional groups/monomers.
Solvent THF, DMFTolueneAnhydrous conditions are crucial.
Reaction Temperature 60°C (prepolymer), RT (chain extension)70°C
Reaction Time 4-6 h (prepolymer), 24 h (chain extension)6-24 hMonitor reaction progress by appropriate techniques.
Typical Polymer Molecular Weight (Mn) 5,000 - 50,000 g/mol 10,000 - 100,000 g/mol Highly dependent on monomer/initiator ratio.
Polydispersity Index (PDI) 1.5 - 2.51.5 - 3.0Broader PDI is common for free-radical polymerization.
Yield > 80%> 70%Dependent on purification steps.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for incorporating this compound into polymers.

G cluster_0 Strategy 1: Step-Growth Polymerization cluster_1 Strategy 2: Chain-Growth Polymerization S1_Start This compound S1_P2 Chain Extension S1_Start->S1_P2 S1_P1 Pre-polymer Synthesis (Polyol + Diisocyanate) S1_P1->S1_P2 S1_P3 Polymer Isolation & Purification S1_P2->S1_P3 S1_End Mechanophore-containing Polyurethane S1_P3->S1_End S2_Start This compound S2_P1 Monomer Synthesis (e.g., DAMA) S2_Start->S2_P1 S2_P2 Copolymerization (with comonomer) S2_P1->S2_P2 S2_P3 Polymer Isolation & Purification S2_P2->S2_P3 S2_End Crosslinked Polymer with Mechanophore S2_P3->S2_End G Dimer Dianthracene Dimer (Non-fluorescent) Monomers Two Anthracene Monomers (Fluorescent) Dimer->Monomers Mechanical Force Monomers->Dimer UV Light / Heat

References

Application Notes and Protocols: Di(anthracen-9-yl)methanol as a Versatile Building Block in Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di(anthracen-9-yl)methanol is a unique V-shaped molecule featuring two bulky, planar anthracene moieties linked by a methanol bridge. This distinctive architecture, coupled with the inherent photophysical properties of the anthracene units, establishes it as a compelling building block for the construction of sophisticated supramolecular assemblies. The anthracene wings can engage in π-π stacking interactions, a fundamental force in the self-assembly of complex structures, while the central hydroxyl group provides a crucial site for hydrogen bonding and further functionalization. These characteristics make this compound and its derivatives promising candidates for applications in chemosensing, molecular recognition, and the development of novel drug delivery systems. While this compound itself is a rare and not extensively documented compound, the principles derived from analogous bis-anthracene systems provide a strong foundation for exploring its potential.

Principle of Application

The utility of this compound in supramolecular chemistry is rooted in its ability to form host-guest complexes. The two anthracene arms create a cleft-like cavity, often referred to as molecular tweezers, capable of binding guest molecules through non-covalent interactions. These interactions can include π-π stacking, hydrogen bonding, and van der Waals forces. The binding of a guest molecule within this cavity can lead to a measurable change in the photophysical properties of the anthracene fluorophores, such as an increase or decrease in fluorescence intensity (turn-on/turn-off sensing) or a shift in the emission wavelength. This phenomenon forms the basis of its application as a fluorescent chemosensor.

Data Presentation

Due to the limited specific data available for this compound, the following table presents representative quantitative data from analogous bis-anthracene fluorescent chemosensors to illustrate the typical parameters measured in host-guest studies.

Host Compound (Analogous Bis-Anthracene System)Guest AnalyteBinding Constant (K a , M⁻¹)Quantum Yield (Φ) ChangeDetection LimitReference
Anthracene-based thioacetalsHg²⁺Not specifiedFluorescence "turn-on"Low μM range[1]
Anthracene-based probe with thiophene moietyCr³⁺Not specifiedFluorescence "turn-on"0.4 μM[2]
Anthracene-based sensorFe³⁺Not specifiedFluorescence "turn-on"Not specified[3]

Experimental Protocols

The following are detailed, representative methodologies for the synthesis of a this compound-like compound and its characterization as a supramolecular host.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound via a Grignard reaction. This protocol is based on general synthetic methods for diarylmethanols.

Materials:

  • 9-Bromoanthracene

  • Magnesium turnings

  • Dry diethyl ether or tetrahydrofuran (THF)

  • Ethyl formate or 9-anthraldehyde

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Preparation of the Grignard Reagent:

    • Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere.

    • Add a solution of 9-bromoanthracene in dry diethyl ether or THF dropwise to the magnesium turnings.

    • Initiate the reaction with gentle heating or the addition of a small crystal of iodine if necessary.

    • Once the reaction starts, maintain a gentle reflux until the magnesium is consumed.

  • Reaction with Electrophile:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Slowly add a solution of ethyl formate or 9-anthraldehyde in dry diethyl ether or THF to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Evaluation of Host-Guest Binding using Fluorescence Spectroscopy

Objective: To determine the binding affinity of this compound with a guest molecule using fluorescence titration.

Materials:

  • Synthesized this compound

  • Guest molecule of interest (e.g., a nitroaromatic compound, a fullerene, or a metal ion)

  • Spectroscopic grade solvent (e.g., acetonitrile, dichloromethane)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (host) of a known concentration (e.g., 1 x 10⁻⁵ M) in the chosen solvent.

    • Prepare a stock solution of the guest molecule of a known, higher concentration (e.g., 1 x 10⁻³ M) in the same solvent.

  • Fluorescence Titration:

    • Place a known volume of the host solution into a quartz cuvette.

    • Record the fluorescence emission spectrum of the host solution by exciting at a suitable wavelength (determined from the absorption spectrum, typically around 365 nm for anthracene).

    • Add small aliquots of the guest solution to the cuvette containing the host solution.

    • After each addition, mix the solution thoroughly and record the fluorescence emission spectrum.

    • Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the binding sites.

  • Data Analysis:

    • Correct the fluorescence data for dilution effects.

    • Plot the change in fluorescence intensity as a function of the guest concentration.

    • Determine the binding constant (K a ) by fitting the titration data to a suitable binding model (e.g., 1:1 Benesi-Hildebrand equation).

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_characterization Host-Guest Binding Study start 9-Bromoanthracene + Mg grignard Formation of 9-Anthracenylmagnesium bromide start->grignard reaction Reaction with 9-Anthraldehyde grignard->reaction product Crude this compound reaction->product purification Column Chromatography product->purification final_product Pure this compound purification->final_product host This compound (Host) titration Fluorescence Titration host->titration guest Guest Molecule guest->titration data Fluorescence Spectra titration->data analysis Binding Constant (Ka) Determination data->analysis result Quantitative Binding Data analysis->result

Caption: Workflow for the synthesis and host-guest evaluation of this compound.

signaling_pathway cluster_drug_delivery Hypothetical Drug Delivery Application drug_complex This compound-Drug Supramolecular Complex cell Target Cell drug_complex->cell release Drug Release (e.g., via pH change or competitive binding) cell->release target Intracellular Target release->target effect Therapeutic Effect target->effect

Caption: Conceptual diagram of a this compound-based drug delivery system.

Potential Applications in Drug Development

The unique structure of this compound makes it a candidate for various applications in drug development:

  • Drug Delivery: The cavity of the molecular tweezer can be used to encapsulate drug molecules, potentially increasing their solubility, stability, and bioavailability. The release of the drug at the target site could be triggered by specific stimuli, such as a change in pH or the presence of a specific biomolecule that competes for the binding site.

  • Bio-sensing: Derivatives of this compound could be designed to selectively bind to biomarkers of disease. This binding event would trigger a fluorescent signal, allowing for the sensitive detection and quantification of the biomarker.

  • Modulation of Protein-Protein Interactions: Molecular tweezers have been shown to be effective in disrupting abnormal protein aggregation, a hallmark of several neurodegenerative diseases.[4] While not yet demonstrated for this compound specifically, its structural motifs suggest potential in this area.

Conclusion

This compound represents a promising, yet underexplored, building block in the field of supramolecular chemistry. Its V-shaped, dual-anthracene structure provides a pre-organized scaffold for the construction of host-guest systems with potential applications in sensing and drug delivery. The protocols and concepts outlined in these notes, based on well-established principles from analogous bis-anthracene systems, provide a roadmap for future research into the exciting possibilities of this unique molecule. Further investigation is warranted to synthesize and characterize this compound and its derivatives to fully unlock their potential for scientific and therapeutic advancements.

References

Application Note: Measuring the Fluorescence of Di(anthracen-9-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Key Photophysical Parameters

The fluorescence of anthracene derivatives is characterized by several key parameters. As a proxy, data for anthracene and esters of anthracene-9-methanol are presented below. Researchers should determine the specific values for Di(anthracen-9-yl)methanol experimentally.

ParameterAnthraceneAnthracene-9-methanol EstersThis compound
Excitation Wavelength (λex) ~356 nm[1]~386 nm[2]To be determined
Emission Wavelength (λem) ~397 nm[1]380 - 480 nm[2]To be determined
Quantum Yield (Φf) ~0.27 in ethanol0.01 - 0.09 in CH3CN/H2O[2]To be determined
Fluorescence Lifetime (τf) Solvent dependentTo be determinedTo be determined

Experimental Workflow

The general workflow for measuring the fluorescence of this compound is outlined below.

G cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis A Dissolve this compound in appropriate solvent B Prepare a series of dilutions A->B C Transfer sample to a quartz cuvette B->C D Place cuvette in spectrofluorometer C->D E Set excitation and emission wavelengths D->E F Acquire excitation and emission spectra E->F G Determine peak excitation and emission wavelengths F->G H Calculate Quantum Yield (optional) G->H I Measure Fluorescence Lifetime (optional) G->I

Caption: A generalized workflow for the measurement of this compound fluorescence.

Experimental Protocols

Materials and Reagents
  • This compound

  • Spectroscopic grade solvent (e.g., ethanol, cyclohexane, acetonitrile)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Instrumentation

A standard spectrofluorometer is required for these measurements. The instrument should be equipped with:

  • A xenon lamp or other suitable light source.

  • Excitation and emission monochromators.

  • A photomultiplier tube (PMT) detector.

  • Software for data acquisition and analysis.

Protocol for Measuring Excitation and Emission Spectra
  • Sample Preparation:

    • Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., 1 mg/mL). The choice of solvent is critical as it can significantly influence the fluorescence properties.[3]

    • From the stock solution, prepare a dilute working solution in the chosen solvent. The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.

    • Transfer the working solution to a 1 cm path length quartz cuvette.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.

    • Set the excitation and emission slit widths. A common starting point is 5 nm for both.

  • Measurement of Emission Spectrum:

    • Based on the data for similar compounds, set the initial excitation wavelength to approximately 360 nm.

    • Scan the emission monochromator over a range of wavelengths, for example, from 370 nm to 600 nm.

    • The resulting spectrum will show the fluorescence emission intensity as a function of wavelength. The peak of this spectrum is the maximum emission wavelength (λem).

  • Measurement of Excitation Spectrum:

    • Set the emission monochromator to the determined maximum emission wavelength (λem).

    • Scan the excitation monochromator over a range of wavelengths, for example, from 250 nm to 400 nm.

    • The resulting spectrum will show the fluorescence intensity at the fixed emission wavelength as a function of the excitation wavelength. The peak of this spectrum is the maximum excitation wavelength (λex).

  • Optimization:

    • Repeat steps 3 and 4, using the newly determined λex and λem to refine the measurements until the maximum intensity is achieved.

Logical Diagram for Parameter Optimization

G Start Start Optimization Set_Initial_Ex Set Initial Excitation Wavelength (e.g., 360 nm) Start->Set_Initial_Ex Scan_Em Scan Emission Spectrum Set_Initial_Ex->Scan_Em Find_Em_Max Determine λem (max) Scan_Em->Find_Em_Max Set_Em Set Emission to λem (max) Find_Em_Max->Set_Em Scan_Ex Scan Excitation Spectrum Set_Em->Scan_Ex Find_Ex_Max Determine λex (max) Scan_Ex->Find_Ex_Max Compare λex (new) ≈ λex (old)? Find_Ex_Max->Compare Compare->Scan_Em No, set Ex to new λex (max) End Optimized Parameters Found Compare->End Yes

Caption: Iterative process for optimizing excitation and emission wavelengths.

Data Presentation

All quantitative data should be summarized in a clear and structured table for easy comparison, as demonstrated in the "Key Photophysical Parameters" section. This allows for a quick assessment of the compound's fluorescence characteristics under different experimental conditions (e.g., in various solvents).

Conclusion

This application note provides a comprehensive framework for the experimental measurement of this compound fluorescence. By following the detailed protocols and utilizing the provided workflows, researchers can accurately characterize the photophysical properties of this and similar fluorescent molecules. The sensitivity of anthracene derivatives to their environment underscores the importance of consistent and well-documented experimental procedures for obtaining reproducible results.

References

Application Notes and Protocols: Use of Anthracene Derivatives in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: November 2025

A focus on Anthracen-9-ylmethanol due to the limited availability of data on Di(anthracen-9-yl)methanol.

Introduction

The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1][2] Anthracene and its derivatives are effective dienes in these reactions, with the central ring being electron-rich and readily participating in cycloaddition.[3] This document provides detailed application notes and protocols for the use of anthracene derivatives in Diels-Alder reactions, with a specific focus on anthracen-9-ylmethanol (also known as 9-hydroxymethylanthracene) due to the extensive availability of experimental data for this compound. While the user's interest was in this compound, a thorough literature search did not yield specific experimental protocols or application data for this particular di-anthracene compound in Diels-Alder reactions. The principles and procedures outlined for anthracen-9-ylmethanol, however, provide a strong and relevant foundation for researchers interested in the broader class of anthracene-containing dienes.

The reaction between anthracen-9-ylmethanol and N-substituted maleimides, often conducted in water, serves as a key example of a green and efficient chemical transformation.[1][4] The use of water as a solvent is not only environmentally benign but has also been shown to accelerate the reaction rate due to hydrophobic effects.[1][5]

Data Presentation

The following tables summarize quantitative data from representative Diels-Alder reactions involving anthracen-9-ylmethanol.

Table 1: Reaction Parameters for the Diels-Alder Reaction of Anthracen-9-ylmethanol and N-Methylmaleimide in Water

ParameterValueReference
Reactants
Anthracen-9-ylmethanol0.065 g - 0.1 g[1][4][5]
N-Methylmaleimide0.16 g (approx. 3 equivalents)[1][4][5]
Solvent
Water50 mL - 60 mL[1][4][5]
Reaction Conditions
TemperatureReflux[1][4][5]
Reaction Time1 hour[1][4]
Product
Product Name9-(hydroxymethyl)-9,10-dihydro-9,10-[5][6]epipyrroloanthracene-12,14-dione[7]
AppearanceOff-white to white solid/crystals[1][4]
Yield and Melting Point
Percent Yield58.77% - 80%[4][5][8]
Melting Point237-239 °C[4][5]
Literature Melting Point232-235 °C[8]

Experimental Protocols

Protocol 1: Diels-Alder Reaction of Anthracen-9-ylmethanol with N-Methylmaleimide in Water

This protocol is based on methodologies reported in the literature.[1][4][5]

Materials:

  • Anthracen-9-ylmethanol

  • N-Methylmaleimide

  • Deionized Water

  • Ethyl acetate

  • Hexanes

  • 100 mL Round-bottom flask

  • Magnetic stir bar

  • Water-cooled condenser

  • Heating mantle or oil bath

  • TLC plates

  • Hirsch funnel and vacuum filtration apparatus

  • Melting point apparatus

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add anthracen-9-ylmethanol (0.1 g, 0.48 mmol).[5]

  • Add deionized water (50-60 mL) to the flask.[4][5]

  • Add N-methylmaleimide (0.16 g, 1.44 mmol, 3 equivalents) to the reaction mixture.[4][5]

  • Fit the flask with a water-cooled condenser and heat the mixture to reflux with vigorous stirring.[1][4][5]

  • Maintain the reaction at reflux for 1 hour.[1][4] The reaction mixture will appear as a slurry.[7]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.[1][4][5] Spot the starting material (anthracen-9-ylmethanol) as a reference. Ensure the TLC plate is dry of water before developing to prevent streaking.[1]

  • After 1 hour, remove the heat source and allow the flask to cool to room temperature.[1][4]

  • Further cool the flask in an ice bath to promote crystallization of the product.[1][4][5]

  • Collect the white precipitate by vacuum filtration using a Hirsch funnel.[1][5]

  • Dry the solid product, weigh it, and calculate the percent yield.[1][5]

  • Determine the melting point of the product and compare it to the literature value.[4][5][8]

Safety Precautions:

  • N-methylmaleimide is corrosive and should be handled with care.[4]

  • Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 2: Graphene Oxide-Catalyzed Diels-Alder Reaction

Graphene oxide (GO) can be used as a carbocatalyst to promote the Diels-Alder reaction between 9-hydroxymethylanthracene and N-substituted maleimides in water at room temperature.[9]

Materials:

  • 9-Hydroxymethylanthracene (54)

  • N-substituted maleimide (55)

  • Graphene Oxide (GO)

  • Water

Procedure:

  • Combine 9-hydroxymethylanthracene and the N-substituted maleimide in an aqueous medium.

  • Add a catalytic amount of graphene oxide.

  • Stir the reaction mixture at room temperature.

  • The reaction yields the corresponding cycloadducts in moderate to excellent yields.[9]

  • The GO catalyst can be recovered by centrifugation or filtration and reused.[9]

Visualizations

Diels_Alder_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation cluster_analysis Analysis A 1. Combine Anthracen-9-ylmethanol, N-Methylmaleimide, and Water in a round-bottom flask. B 2. Heat to reflux with stirring for 1 hour. A->B C 3. Monitor reaction progress by TLC. B->C D 4. Cool reaction mixture to room temperature, then in an ice bath. B->D E 5. Collect product by vacuum filtration. D->E F 6. Dry the product and determine the mass and yield. E->F G 7. Determine the melting point. F->G Reaction_Components Diene Anthracen-9-ylmethanol (Diene) Product Diels-Alder Adduct Diene->Product Dienophile N-Methylmaleimide (Dienophile) Dienophile->Product Solvent Water (Solvent) Solvent->Product Accelerates Reaction

References

Application Notes and Protocols for Thin-Film Deposition of Di(anthracen-9-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide an overview and detailed protocols for the deposition of high-quality thin films of Di(anthracen-9-yl)methanol, a molecule of interest for various applications, including organic electronics and sensor technology. Due to the limited specific literature on the thin-film deposition of this exact molecule, the following protocols are adapted from established methods for similar anthracene derivatives and other organic small molecules. These should serve as a robust starting point for developing a tailored deposition process.

Introduction to Thin-Film Deposition of Organic Molecules

The fabrication of uniform, crystalline, and defect-free thin films is crucial for the performance of organic electronic devices. For molecules like this compound, two primary deposition techniques are generally applicable: Physical Vapor Deposition (PVD) and Solution-Based Methods such as spin coating.

  • Physical Vapor Deposition (Thermal Evaporation): This technique involves heating the source material in a high-vacuum environment until it sublimes or evaporates. The vapor then travels and condenses onto a cooler substrate, forming a thin film. PVD is well-suited for achieving high-purity, uniform films with precise thickness control. It is often used for creating multilayer device structures.

  • Solution-Based Methods (Spin Coating): This approach involves dissolving the material in a suitable solvent and then dispensing the solution onto a spinning substrate. The centrifugal force spreads the solution evenly, and subsequent solvent evaporation leaves a thin film. Spin coating is a cost-effective and high-throughput method, ideal for rapid screening of materials and device prototyping.

The choice of method depends on factors such as the material's thermal stability and solubility, the desired film quality, and the specific application.

Physical Vapor Deposition (PVD) Protocol

This protocol is adapted from methods used for the thermal evaporation of anthracene thin films and is expected to be a good starting point for this compound.[1]

Objective: To deposit a uniform thin film of this compound with controlled thickness using thermal evaporation.

Materials and Equipment:

  • This compound powder (high purity)

  • Substrates (e.g., silicon wafers, glass slides, ITO-coated glass)

  • High-vacuum deposition system (chamber, pumps, pressure gauges)

  • Quartz crystal microbalance (QCM) for thickness monitoring

  • Resistive heating boat (e.g., molybdenum, tungsten)

  • Substrate holder with heating capabilities

  • Standard cleaning solvents (acetone, isopropanol, deionized water)

  • Nitrogen gas source for drying

Experimental Workflow:

PVD_Workflow cluster_prep Preparation cluster_dep Deposition cluster_post Post-Deposition sub_clean Substrate Cleaning (Sonication in Acetone, IPA, DI Water) sub_dry Substrate Drying (Nitrogen Gas) sub_clean->sub_dry load_mat Loading Source Material (this compound in boat) sub_dry->load_mat load_sub Mounting Substrates load_mat->load_sub pump Pump Down Chamber (to < 10^-6 Torr) load_sub->pump sub_heat Heat Substrate (to desired temperature) pump->sub_heat evap Ramp Up Boat Temperature (Initiate Evaporation) sub_heat->evap deposit Deposit Film (Monitor thickness with QCM) evap->deposit cool Cool Down (Substrate and Source) deposit->cool vent Vent Chamber (with Nitrogen) cool->vent remove Remove Samples vent->remove characterize Film Characterization remove->characterize

PVD Experimental Workflow.

Protocol:

  • Substrate Preparation:

    • Clean substrates by sequential sonication in acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrates using a stream of high-purity nitrogen gas.

    • Optional: Treat substrates with a surface modification layer (e.g., HMDS or a self-assembled monolayer) to improve film adhesion and morphology.

  • System Preparation:

    • Place a clean evaporation boat into the holder within the vacuum chamber.

    • Load a small amount of this compound powder into the boat.

    • Mount the cleaned substrates onto the substrate holder.

  • Deposition Process:

    • Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.

    • Set the substrate temperature to the desired value (start with room temperature and explore elevated temperatures, e.g., 50-100 °C, to potentially improve crystallinity).

    • Slowly increase the current to the evaporation boat to heat the source material.

    • Monitor the deposition rate using the QCM. A typical starting rate for organic molecules is 0.1-0.5 Å/s.

    • Once the desired thickness is achieved, close the shutter and ramp down the boat temperature.

  • Post-Deposition:

    • Allow the substrate and source to cool down to room temperature.

    • Vent the chamber with nitrogen gas before removing the samples.

    • Store the deposited films in a desiccator or inert atmosphere to prevent degradation.

Quantitative Data for PVD of Anthracene (as a reference):

ParameterValueReference
Base Pressure< 1 x 10⁻⁶ TorrGeneral PVD
Deposition Rate0.1 - 2.0 Å/sInferred
Substrate Temp.Room Temperature - 170 °C[2]
Final Thickness10 - 200 nm[1]
Optical Band Gap~3.1 eV[1]

Solution-Based Deposition (Spin Coating) Protocol

This protocol is based on general procedures for solution-processed organic thin films.

Objective: To fabricate a thin film of this compound from solution via spin coating.

Materials and Equipment:

  • This compound powder

  • High-purity solvents (e.g., chloroform, toluene, chlorobenzene)

  • Substrates (e.g., glass, silicon, PEDOT:PSS-coated ITO)

  • Spin coater

  • Hotplate

  • Micropipettes

  • Syringe filters (0.2 µm, PTFE)

  • Standard cleaning solvents

Experimental Workflow:

SpinCoating_Workflow cluster_prep Preparation cluster_dep Deposition cluster_post Post-Deposition sol_prep Solution Preparation (Dissolve material in solvent) sol_filter Solution Filtration (0.2 µm syringe filter) sol_prep->sol_filter dispense Dispense Solution onto Substrate sol_filter->dispense sub_clean Substrate Cleaning mount_sub Mount Substrate on Spin Coater sub_clean->mount_sub mount_sub->dispense spin Spin Coating (Spread and Dry) dispense->spin anneal Post-Deposition Annealing (on hotplate) spin->anneal characterize Film Characterization anneal->characterize

Spin Coating Experimental Workflow.

Protocol:

  • Solution Preparation:

    • Prepare a solution of this compound in a suitable solvent. Start with a concentration range of 1-10 mg/mL. The choice of solvent is critical and will depend on the solubility of the material.

    • Gently heat and/or stir the solution to ensure complete dissolution.

    • Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.

  • Substrate Preparation:

    • Clean substrates as described in the PVD protocol.

    • Optional: A plasma treatment can be used after cleaning to improve the wettability of the substrate surface.

  • Spin Coating Process:

    • Place the cleaned substrate on the spin coater chuck and ensure it is centered.

    • Dispense a small amount of the filtered solution onto the center of the substrate (e.g., 50-100 µL).

    • Start the spin coating program. A two-step program is often effective:

      • A slow initial spin (e.g., 500 rpm for 10 seconds) to spread the solution.

      • A faster second spin (e.g., 1000-4000 rpm for 30-60 seconds) to achieve the desired thickness.

  • Post-Deposition Annealing:

    • Transfer the coated substrate to a hotplate.

    • Anneal the film at a temperature below the material's melting or decomposition point (e.g., 80-120 °C) for a set time (e.g., 5-30 minutes). This step helps to remove residual solvent and can improve film crystallinity.

Quantitative Data for Solution Processing of a Related Anthracene Derivative (C12-DBA-C12):

ParameterValueReference
SolventCH₂Cl₂ (for synthesis)[3]
Solution Concentration1 - 10 mg/mLInferred
Spin Speed1000 - 4000 rpmInferred
Annealing Temperature80 - 120 °CInferred

Film Characterization

After deposition, it is essential to characterize the thin films to understand their properties. Key characterization techniques include:

  • Atomic Force Microscopy (AFM): To analyze surface morphology, roughness, and grain size.

  • UV-Visible Spectroscopy: To determine the optical absorption and transmission properties and to estimate the optical band gap.

  • X-ray Diffraction (XRD): To assess the crystallinity and orientation of the film.

  • Ellipsometry: For precise measurement of film thickness and refractive index.

  • Photoluminescence (PL) Spectroscopy: To investigate the emissive properties of the film.

Logical Relationship of Deposition Parameters and Film Properties:

Parameter_Influence cluster_params Deposition Parameters cluster_props Film Properties DepoRate Deposition Rate (PVD) Thickness Thickness DepoRate->Thickness Roughness Surface Roughness DepoRate->Roughness SubTemp Substrate Temperature Crystallinity Crystallinity SubTemp->Crystallinity GrainSize Grain Size SubTemp->GrainSize SpinSpeed Spin Speed (Solution) SpinSpeed->Thickness Concentration Solution Concentration (Solution) Concentration->Thickness AnnealTemp Annealing Temperature AnnealTemp->Crystallinity AnnealTemp->GrainSize OpticalProps Optical Properties Roughness->OpticalProps Crystallinity->OpticalProps

Parameter-Property Relationships.

Disclaimer: These protocols are intended as a starting point for research and development. The optimal conditions for depositing high-quality this compound thin films may vary and will require systematic optimization. Always consult the material's safety data sheet (SDS) before handling.

References

Application Notes and Protocols for Photophysical Studies of Di(anthracen-9-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential photophysical properties of di(anthracen-9-yl)methanol and detailed protocols for their characterization. Due to the limited availability of specific experimental data for this compound in the public domain, the quantitative data presented herein are based on closely related and structurally analogous di-anthracene compounds. These notes serve as a practical guide for researchers interested in exploring the unique photophysical characteristics of this and similar molecules.

Introduction

This compound is a fascinating molecule for photophysical studies due to the presence of two anthracene moieties. The close proximity of these fluorophores, linked by a methanol bridge, suggests the potential for strong intramolecular interactions, such as excimer formation, which can significantly influence its absorption and emission properties. Understanding these properties is crucial for its application in various fields, including as a fluorescent probe, in materials science, and for photodynamic therapy.

Anticipated Photophysical Properties

The photophysical properties of this compound are expected to be distinct from those of monomeric anthracene. The interaction between the two anthracene units can lead to the formation of an intramolecular excimer upon photoexcitation. This excimer state is typically characterized by a broad, structureless, and red-shifted emission band compared to the structured emission of the anthracene monomer.

Data Presentation: Photophysical Properties of Analogous Di-Anthracene Compounds

The following table summarizes the photophysical data for representative 9,10-disubstituted anthracene and bis(anthryl) compounds, which can serve as a reference for initial studies on this compound.

CompoundSolventAbsorption Maxima (λ_abs, nm)Emission Maxima (λ_em, nm)Fluorescence Quantum Yield (Φ_f)Reference Compound(s)
9,10-DiphenylanthraceneTHF358, 377, 398418, 440~1.09,10-Disubstituted Anthracenes[1][2]
9,10-Bis(phenylethynyl)anthraceneCyclohexane451458, 4861.09,10-Bis(phenylethynyl)anthracene
Bis(9-anthryl)methane (Photodimer)----Photoisomerization of bis(9-anthryl)methane[3]
Anthracene-9-methanol derived estersCH3CN/H2O~386380-4800.01-0.09Anthracene-9-methanol esters[4]

Note: The data above is for analogous compounds and should be used as a guideline. Experimental determination for this compound is highly recommended.

Experimental Protocols

Synthesis of this compound

A potential synthetic route to this compound can be adapted from the synthesis of related 9,10-disubstituted anthracenes.

Materials:

  • 9-Bromoanthracene

  • A suitable palladium catalyst (e.g., Pd(PPh₃)₄)

  • A suitable organometallic reagent (e.g., a Grignard or organolithium reagent derived from 9-bromoanthracene)

  • A carbonyl source (e.g., formaldehyde or a derivative)

  • Anhydrous solvents (e.g., THF, toluene)

  • Standard glassware for organic synthesis

Procedure:

  • Prepare the 9-anthryl organometallic reagent from 9-bromoanthracene.

  • In a separate flask, under an inert atmosphere, dissolve the carbonyl source in an anhydrous solvent.

  • Slowly add the 9-anthryl organometallic reagent to the carbonyl solution at a controlled temperature (e.g., 0 °C or -78 °C).

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Steady-State Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., cyclohexane, THF, acetonitrile)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a stock solution of this compound in the desired solvent.

  • Prepare a series of dilute solutions from the stock solution with absorbances in the range of 0.01 to 0.1 at the expected absorption maximum to avoid inner filter effects.

  • Record the absorption spectrum of each solution using the UV-Vis spectrophotometer.

  • Using the same solutions, record the fluorescence emission spectra using the fluorometer. Excite the sample at the determined absorption maximum.

  • Record the emission spectrum over a suitable wavelength range, ensuring to capture the entire emission profile.

Fluorescence Quantum Yield Determination (Relative Method)

Objective: To determine the fluorescence quantum yield (Φ_f) of this compound relative to a known standard.[5][6]

Materials:

  • This compound solution

  • A suitable fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)

  • Spectroscopic grade solvents

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a series of solutions of both the sample and the standard in the same solvent, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.[5]

  • Record the absorption spectra for all solutions.

  • Record the corrected fluorescence emission spectra for all solutions, ensuring identical excitation wavelength and instrument settings for both sample and standard.

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Calculate the quantum yield using the following equation:

    Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

    where:

    • Φ is the quantum yield

    • Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance

    • n is the refractive index of the solvent

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the fluorescence lifetime (τ) of this compound.

Materials:

  • This compound solution

  • Spectroscopic grade solvent

  • Time-Correlated Single Photon Counting (TCSPC) system or a streak camera.[7]

Procedure:

  • Prepare a dilute solution of this compound with an absorbance of ~0.1 at the excitation wavelength.

  • Excite the sample with a pulsed laser source at the absorption maximum.

  • Collect the fluorescence decay profile using the TCSPC system.[8]

  • Record the instrument response function (IRF) by scattering the excitation light into the detector.

  • Analyze the fluorescence decay data by fitting it to a multi-exponential decay model, after deconvolution with the IRF, to obtain the fluorescence lifetime(s).

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Photophysical Characterization Synthesis Synthesis of This compound Purification Column Chromatography Synthesis->Purification UVVis UV-Vis Spectroscopy (Absorption Maxima) Purification->UVVis Sample Preparation Fluorescence Steady-State Fluorescence (Emission Maxima) UVVis->Fluorescence QY Quantum Yield Determination Fluorescence->QY TRF Time-Resolved Fluorescence (Lifetime) Fluorescence->TRF

Caption: Experimental workflow for the synthesis and photophysical characterization of this compound.

Caption: Signaling pathway for dynamic and static fluorescence quenching mechanisms.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Di(anthracen-9-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the synthesis yield of Di(anthracen-9-yl)methanol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using a Grignard-based protocol.

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive Grignard reagentEnsure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. The magnesium turnings can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
Poor quality starting materialsUse freshly purified 9-bromoanthracene and 9-anthraldehyde. Impurities in the starting materials can interfere with the reaction.
Formation of a White Precipitate During Grignard Reagent Preparation Reaction with atmospheric oxygen or waterPurge the reaction vessel thoroughly with an inert gas before adding reagents. Use a drying tube on the condenser.
Significant Amount of Unreacted 9-Anthraldehyde Incomplete reactionIncrease the reaction time or temperature. Ensure an adequate molar excess of the Grignard reagent is used (e.g., 1.2-1.5 equivalents).
Presence of Anthracene as a Major Byproduct Protonation of the Grignard reagentEnsure the solvent is completely anhydrous. Avoid any acidic contaminants.
Formation of a Pinacol-like Dimer of 9-Anthraldehyde Reductive coupling of the aldehydeThis can be promoted by certain metals. Ensure the magnesium is of high purity. Add the 9-anthraldehyde solution to the Grignard reagent slowly at a low temperature to minimize this side reaction.
Difficulty in Product Purification Similar polarity of the product and byproductsUtilize column chromatography with a carefully selected solvent system (e.g., a gradient of hexane and ethyl acetate). Recrystallization from a suitable solvent mixture (e.g., toluene/hexane) can also be effective.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A prevalent method for the synthesis of this compound is the Grignard reaction. This involves the reaction of 9-anthracenylmagnesium bromide (a Grignard reagent) with 9-anthraldehyde.

Q2: Why is it crucial to maintain anhydrous conditions during the synthesis?

A2: Grignard reagents are highly reactive towards protic solvents, such as water. Any moisture present in the reaction will quench the Grignard reagent, reducing the yield of the desired product and leading to the formation of anthracene as a byproduct.

Q3: What are the expected spectroscopic characteristics of this compound?

A3: In the ¹H NMR spectrum, one would expect to see characteristic aromatic protons of the anthracene rings and a singlet for the methine proton of the alcohol, as well as a broad singlet for the hydroxyl proton. The IR spectrum should show a characteristic O-H stretching band.

Q4: Can organolithium reagents be used instead of Grignard reagents?

A4: Yes, 9-anthracenyllithium can be used as an alternative to the Grignard reagent. Organolithium reagents are generally more reactive, which may lead to a faster reaction but could also increase the formation of side products.

Q5: How can I confirm the formation of the Grignard reagent?

A5: The formation of the Grignard reagent is often indicated by a change in the appearance of the reaction mixture, such as the disappearance of the magnesium turnings and the formation of a colored solution. A simple qualitative test, such as the Michler's ketone test, can also be performed.

Experimental Protocol: Grignard Synthesis of this compound

This protocol details a representative procedure for the synthesis of this compound.

Materials:

  • 9-Bromoanthracene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • 9-Anthraldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate

  • Toluene

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 9-bromoanthracene in anhydrous THF dropwise to the magnesium turnings.

    • The reaction is initiated by gentle heating. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with 9-Anthraldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of 9-anthraldehyde in anhydrous THF dropwise to the cooled Grignard reagent solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Further purification can be achieved by recrystallization from a toluene/hexane mixture.

Visualizing the Process

experimental_workflow cluster_grignard Grignard Reagent Formation cluster_reaction Reaction cluster_workup Workup & Purification A Activate Mg with I₂ B Add 9-Bromoanthracene in THF A->B C Reflux B->C D Cool Grignard Reagent to 0 °C C->D Cool for Reaction E Add 9-Anthraldehyde in THF D->E F Stir at Room Temperature E->F G Quench with NH₄Cl (aq) F->G Proceed to Workup H Extract with Ethyl Acetate G->H I Dry and Concentrate H->I J Column Chromatography I->J K Recrystallization J->K L L K->L This compound

Caption: Experimental workflow for the synthesis of this compound.

side_reactions cluster_reactants Reactants cluster_products Products Grignard 9-Anthracenyl-MgBr Desired This compound Grignard->Desired Byproduct1 Anthracene Grignard->Byproduct1 Protonation (e.g., by H₂O) Aldehyde 9-Anthraldehyde Aldehyde->Desired Byproduct2 Pinacol Dimer Aldehyde->Byproduct2 Reductive Coupling

Caption: Potential side reactions in the synthesis of this compound.

Technical Support Center: Purification of Di(anthracen-9-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of Di(anthracen-9-yl)methanol?

A1: Common impurities may include unreacted starting materials such as 9-anthraldehyde, the mono-substituted product 9-anthracenemethanol, and byproducts from side reactions. Over-oxidation during synthesis can also lead to related ketone or carboxylic acid impurities.

Q2: Which purification techniques are most suitable for this compound?

A2: The most common and generally applicable purification techniques for a compound like this compound are column chromatography and recrystallization. The choice between them depends on the nature and quantity of the impurities. Often, a combination of both methods is required to achieve high purity.

Q3: My crude this compound is a complex mixture. Should I start with chromatography or recrystallization?

A3: For a complex mixture with multiple components, it is generally advisable to start with column chromatography to separate the major components. Recrystallization can then be used as a final polishing step to remove trace impurities from the fractions containing your desired product.

Troubleshooting Guides

Column Chromatography

Issue 1: The compound does not move from the baseline on the TLC plate, even with highly polar solvents.

  • Possible Cause: this compound is a large, relatively non-polar molecule, but the hydroxyl group can lead to strong interactions with the silica gel.

  • Troubleshooting Steps:

    • Change the Stationary Phase: Consider using a less active stationary phase such as alumina (neutral or basic).

    • Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase chromatography using a C18 stationary phase with polar mobile phases (e.g., acetonitrile/water or methanol/water mixtures) may be effective.

    • Modify the Mobile Phase: For normal phase chromatography, adding a small amount of a more polar solvent like methanol or a few drops of acetic acid (if the compound is stable to acid) to your eluent can help to move the compound off the baseline.

Issue 2: The compound streaks badly on the TLC plate and during column chromatography.

  • Possible Cause: This can be due to overloading the TLC plate or column, interactions with acidic silica, or low solubility in the eluent.

  • Troubleshooting Steps:

    • Reduce Sample Load: Ensure you are not applying too much sample to your TLC plate or column.

    • Use Deactivated Silica: Treat the silica gel with a base (e.g., by adding 1% triethylamine to the eluent) to neutralize acidic sites that can cause streaking with polar compounds.

    • Improve Solubility: Choose an eluent system in which your compound is more soluble. This may require using a stronger solvent system.

Issue 3: The compound appears to be decomposing on the silica gel column.

  • Possible Cause: The acidic nature of silica gel can cause degradation of sensitive compounds.

  • Troubleshooting Steps:

    • Use a Different Stationary Phase: Switch to a more inert stationary phase like neutral alumina.

    • Deactivate the Silica: As mentioned above, adding a small amount of a base like triethylamine or pyridine to the eluent can neutralize the silica and prevent decomposition.

    • Work Quickly: Do not let the compound sit on the column for an extended period.

Recrystallization

Issue 1: I cannot find a suitable single solvent for recrystallization.

  • Possible Cause: It is common for compounds to be either too soluble or not soluble enough in a range of common solvents.

  • Troubleshooting Steps:

    • Use a Two-Solvent System: Find a solvent in which your compound is soluble (the "soluble solvent") and another in which it is insoluble (the "insoluble solvent"), and the two solvents must be miscible. Dissolve your compound in a minimum amount of the hot soluble solvent, and then add the insoluble solvent dropwise until the solution becomes cloudy. Heat the solution until it becomes clear again, and then allow it to cool slowly.

Issue 2: The compound "oils out" instead of forming crystals.

  • Possible Cause: This happens when the solution is supersaturated to the point where the compound's melting point is lower than the temperature of the solution. It can also be caused by the presence of impurities.

  • Troubleshooting Steps:

    • Slow Cooling: Ensure the solution is cooling slowly. A hot plate that is turned off or a dewar filled with warm water can be used to slow the cooling rate.

    • Add More Solvent: The concentration of the compound may be too high. Add a small amount of additional solvent.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a seed crystal to induce crystallization.

Issue 3: The recrystallized product is not significantly purer.

  • Possible Cause: The impurities may have very similar solubility properties to your product.

  • Troubleshooting Steps:

    • Repeat the Recrystallization: A second or even third recrystallization may be necessary.

    • Use a Different Solvent System: The solubility of the impurity and your product may differ more significantly in a different solvent or solvent pair.

    • Pre-Purification: Use a different technique, such as column chromatography, to remove the persistent impurity before the final recrystallization.

Data Presentation

Table 1: Suggested Solvent Systems for Column Chromatography (Normal Phase)

PolarityEluent System (v/v)Notes
LowHexane / Dichloromethane (gradient)Good for separating non-polar impurities.
MediumDichloromethane / Ethyl Acetate (gradient)A versatile system for many organic compounds.
HighDichloromethane / Methanol (with 1% Triethylamine)For more polar compounds or to reduce streaking.

Table 2: Potential Solvent Pairs for Recrystallization

Soluble SolventInsoluble SolventNotes
DichloromethaneHexaneA common choice for non-polar to moderately polar compounds.
TolueneHexaneGood for aromatic compounds.
TetrahydrofuranWaterCan be effective if the compound has some water solubility.
AcetoneWaterAnother option for moderately polar compounds.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography

  • Adsorbent Preparation: Prepare a slurry of silica gel or alumina in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow the adsorbent to settle, ensuring a flat top surface. Add a layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the appropriate solvent (ideally the eluent) and apply it carefully to the top of the column. Alternatively, pre-adsorb the sample onto a small amount of silica gel for dry loading.

  • Elution: Begin eluting with the least polar solvent, gradually increasing the polarity of the eluent (gradient elution).

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Two-Solvent Recrystallization

  • Dissolution: Place the crude this compound in a flask and add a minimal amount of the hot "soluble solvent" until the solid is fully dissolved.

  • Induce Cloudiness: While the solution is still hot, add the "insoluble solvent" dropwise until the solution becomes persistently cloudy.

  • Re-clarify: Add a few drops of the hot "soluble solvent" until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "insoluble solvent".

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

Purification_Workflow crude Crude this compound tlc TLC Analysis crude->tlc decision Complex Mixture? tlc->decision chromatography Column Chromatography decision->chromatography Yes recrystallization Recrystallization decision->recrystallization No fractions Collect & Analyze Fractions chromatography->fractions fractions->recrystallization Impure Fractions pure_product Pure Product fractions->pure_product Pure Fractions recrystallization->pure_product

Caption: General purification workflow for this compound.

Troubleshooting_Tree start Purification Issue issue_chrom Column Chromatography Problem start->issue_chrom issue_recryst Recrystallization Problem start->issue_recryst no_move Compound not moving issue_chrom->no_move streaking Streaking issue_chrom->streaking decomposition Decomposition issue_chrom->decomposition no_solvent No suitable single solvent issue_recryst->no_solvent oiling_out Compound oils out issue_recryst->oiling_out still_impure Product still impure issue_recryst->still_impure sol_no_move1 Change stationary phase (Alumina/C18) no_move->sol_no_move1 sol_no_move2 Increase eluent polarity no_move->sol_no_move2 sol_streaking1 Reduce sample load streaking->sol_streaking1 sol_streaking2 Add base to eluent (e.g., TEA) streaking->sol_streaking2 sol_decomp Use neutral alumina or deactivated silica decomposition->sol_decomp sol_no_solvent Use a two-solvent system no_solvent->sol_no_solvent sol_oiling1 Slow cooling oiling_out->sol_oiling1 sol_oiling2 Add seed crystal oiling_out->sol_oiling2 sol_impure1 Repeat recrystallization still_impure->sol_impure1 sol_impure2 Try a different solvent system still_impure->sol_impure2

Caption: Troubleshooting decision tree for purification issues.

"Addressing solubility issues of Di(anthracen-9-yl)methanol in experiments"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Di(anthracen-9-yl)methanol (CAS No. 15080-13-4) is a compound for which there is limited publicly available data regarding its physicochemical properties, including specific solubility values. Commercial suppliers may offer this chemical with minimal analytical data. Therefore, this guide provides general principles and troubleshooting strategies based on the known characteristics of large polycyclic aromatic hydrocarbons (PAHs), which are typically nonpolar, lipophilic, and have low aqueous solubility that decreases with increasing molecular mass.[1][2]

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound. Why is it so poorly soluble?

A1: this compound possesses a large, nonpolar structure due to its two anthracene rings. Large polycyclic aromatic hydrocarbons are known for their poor solubility, especially in polar solvents like water.[1][2] Several factors contribute to this:

  • Large Molecular Size: Larger molecules require more energy to be separated from each other in the solid state and need a larger cavity to be formed by the solvent molecules.[3][4]

  • Strong Intermolecular Forces: The flat surfaces of the anthracene rings can lead to strong π-π stacking interactions in the solid state, making it energetically unfavorable to break these interactions for dissolution.

  • Polarity Mismatch: As a largely nonpolar molecule, it will have very low solubility in polar solvents like water, following the "like dissolves like" principle.[3][5]

Q2: What solvents are likely to be effective for dissolving this compound?

A2: Based on its chemical structure, nonpolar organic solvents are the most likely candidates for dissolving this compound. Consider solvents such as:

  • Chlorinated solvents (e.g., dichloromethane, chloroform)

  • Aromatic hydrocarbons (e.g., toluene, xylene, benzene)

  • Ethers (e.g., tetrahydrofuran (THF), dioxane)

Some polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) might also be effective, particularly with the aid of heating.

Q3: Can I heat the mixture to improve the solubility of this compound?

A3: Yes, for most solid solutes, increasing the temperature will increase solubility.[3][4] This is because the added thermal energy helps to overcome the intermolecular forces in the solid lattice. However, it is crucial to consider the thermal stability of this compound. When heating, do so gradually and monitor for any signs of degradation (e.g., color change).

Q4: Will sonication help to dissolve this compound?

A4: Sonication can be a useful technique to aid dissolution. The high-frequency sound waves create cavitation bubbles, and their collapse can help to break up solid aggregates and increase the surface area of the solute exposed to the solvent, thereby accelerating the dissolution process.

Troubleshooting Guide for Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound in your experiments.

Issue 1: The compound is not dissolving in my chosen solvent.

  • Question: Have you selected an appropriate solvent?

    • Answer: Based on the "like dissolves like" principle, a nonpolar compound like this compound will be most soluble in nonpolar solvents. If you are using a polar solvent, consider switching to a nonpolar alternative.

  • Question: Have you tried applying energy to the system?

    • Answer: Gently heat the mixture while stirring. For many poorly soluble compounds, an increase in temperature provides the necessary energy to overcome the lattice energy of the solid.[3][4] Sonication can also be used to break up solid particles and enhance dissolution.

  • Question: Is it possible you are trying to create a supersaturated solution?

    • Answer: The amount of compound you are trying to dissolve may exceed its solubility limit in the chosen solvent at that temperature. Try using a larger volume of the solvent or reducing the amount of this compound.

Issue 2: The compound dissolves upon heating but precipitates out upon cooling.

  • Question: Is your experiment conducted at room temperature?

    • Answer: If the compound precipitates upon cooling, it indicates that its solubility is significantly lower at the cooler temperature. For your experiment, you may need to maintain a higher temperature, or find a solvent in which the compound is sufficiently soluble at room temperature.

  • Question: Could you use a co-solvent system?

    • Answer: A mixture of solvents can sometimes provide better solubility than a single solvent.[6][7] For example, adding a small amount of a good solvent (like THF or dichloromethane) to a larger volume of a poorer solvent might keep the compound in solution at lower temperatures.

Issue 3: I need to use a polar solvent for my reaction, but this compound is insoluble.

  • Question: Can you use a phase-transfer catalyst?

    • Answer: If your experiment involves a reaction between a water-soluble component and the poorly soluble this compound, a phase-transfer catalyst could facilitate the reaction at the interface of two immiscible solvent phases.

  • Question: Can you use a solubilizing agent?

    • Answer: For aqueous systems, surfactants can be used to create micelles that can encapsulate the nonpolar compound and increase its apparent solubility.[8][9][10]

Data Presentation

Due to the lack of published quantitative solubility data for this compound, we recommend that researchers determine the solubility in their specific solvent systems experimentally. The following table can be used to log your findings.

SolventTemperature (°C)Observation (Qualitative)Solubility (mg/mL) (Quantitative)Notes

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol outlines a general method for determining the solubility of a poorly soluble compound.

Materials:

  • This compound

  • A selection of test solvents (e.g., hexane, toluene, dichloromethane, THF, acetone, ethanol, DMSO, water)

  • Vials with screw caps

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Heating plate

  • Sonicator

  • Syringe filters (0.22 µm, ensure compatibility with solvents)

  • Spectrophotometer or HPLC (for quantitative analysis)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of a chosen solvent in a vial (e.g., 10 mg in 1 mL).

    • Seal the vial to prevent solvent evaporation.

    • Stir the mixture vigorously at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. If necessary, use a temperature-controlled shaker or water bath.

  • Separation of Undissolved Solid:

    • Allow the mixture to stand undisturbed for several hours to let the undissolved solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Gravimetric Method: If the solvent is volatile, a known volume of the filtered solution can be evaporated to dryness, and the mass of the remaining solid can be measured.

    • Spectroscopic/Chromatographic Method: If the compound has a chromophore, its concentration in the filtered solution can be determined using UV-Vis spectrophotometry by comparing the absorbance to a calibration curve. Alternatively, HPLC can be used for more accurate quantification.

  • Data Analysis:

    • Calculate the solubility in mg/mL or other appropriate units.

    • Repeat the procedure for different solvents and at different temperatures as needed.

Visualizations

G Troubleshooting Workflow for Solubility Issues start Start: Compound does not dissolve q1 Is the solvent appropriate (nonpolar)? start->q1 sol_change Change to a nonpolar solvent (e.g., Toluene, DCM, THF) q1->sol_change No q2 Have you applied energy? q1->q2 Yes a1_yes Yes a1_no No sol_change->q1 end_success Success: Compound Dissolved sol_change->end_success apply_energy Gently heat and/or sonicate q2->apply_energy No q3 Is the concentration too high? q2->q3 Yes a2_yes Yes a2_no No apply_energy->q2 apply_energy->end_success reduce_conc Reduce solute amount or increase solvent volume q3->reduce_conc Yes end_fail Issue Persists: Consider co-solvents or re-evaluate experimental needs q3->end_fail No a3_yes Yes a3_no No reduce_conc->end_success

Caption: A workflow for systematically troubleshooting solubility problems.

G Factors Influencing Solubility of Large Aromatic Compounds cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solubility Solubility of This compound molecular_size Large Molecular Size molecular_size->solubility decreases intermolecular_forces Strong π-π Stacking intermolecular_forces->solubility decreases polarity_solute Nonpolar Nature polarity_solute->solubility influences polarity_solvent Solvent Polarity ('Like dissolves like') polarity_solvent->solubility influences temperature Temperature temperature->solubility generally increases pressure Pressure (minor effect for solids) pressure->solubility minor influence

Caption: Key factors that determine the solubility of large aromatic compounds.

G Experimental Workflow for Solubility Determination start Start: Add excess solute to known volume of solvent equilibrate Equilibrate at constant temperature (e.g., stir for 24-48h) start->equilibrate settle Allow undissolved solid to settle equilibrate->settle filter Filter supernatant through 0.22 µm filter settle->filter quantify Quantify concentration of dissolved solute (Gravimetric, UV-Vis, or HPLC) filter->quantify calculate Calculate solubility (e.g., in mg/mL) quantify->calculate end End: Solubility value determined calculate->end

Caption: A step-by-step workflow for experimentally determining solubility.

References

Technical Support Center: Optimizing Reaction Conditions for Di(anthracen-9-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development working with di(anthracen-9-yl)methanol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method for synthesizing this compound is the Grignard reaction. This involves the reaction of 9-anthraldehyde with a Grignard reagent derived from 9-bromoanthracene. Another common approach is the reduction of di(anthracen-9-yl)ketone.

Q2: Why is the reaction mixture a deep color, and does this indicate a problem?

The deep color, often dark red or brown, is typically due to the formation of highly conjugated intermediates and potentially side products. While a colored solution is expected, a very dark, tar-like consistency may indicate significant decomposition or side reactions.

Q3: What are the key safety precautions when working with anthracene derivatives and Grignard reagents?

  • Grignard Reagents: These are highly reactive, pyrophoric, and moisture-sensitive. All reactions must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

  • Anthracene Derivatives: These are often polycyclic aromatic hydrocarbons (PAHs) and should be handled with care as potential mutagens. Use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Grignard reagent due to moisture or oxygen contamination. 2. Impure starting materials (e.g., oxidized 9-anthraldehyde). 3. Incorrect reaction temperature.1. Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere. Use freshly prepared or titrated Grignard reagent. 2. Purify starting materials before use (e.g., recrystallization of 9-anthraldehyde). 3. Maintain the recommended temperature for the Grignard reaction, typically starting at 0°C and slowly warming to room temperature.
Formation of a Major Side Product (e.g., 9-Methylanthracene) 1. Reaction of the Grignard reagent with the acidic alpha-proton of the aldehyde. 2. Use of an inappropriate solvent.1. Use a non-coordinating solvent like anhydrous THF or diethyl ether. 2. Ensure slow addition of the Grignard reagent to the aldehyde solution at a low temperature to minimize side reactions.
Product is Difficult to Purify / Oily Residue 1. Presence of unreacted starting materials. 2. Formation of polymeric or tar-like byproducts. 3. Incomplete quenching of the reaction.1. Monitor the reaction by TLC to ensure complete consumption of the limiting reagent. 2. Purify via column chromatography using a silica gel stationary phase and a non-polar eluent system (e.g., hexane/ethyl acetate). 3. Ensure the reaction is fully quenched with a saturated aqueous solution of ammonium chloride.
Product Decomposes During Purification 1. This compound can be sensitive to acid and light.1. Avoid acidic conditions during workup and purification. 2. Protect the product from light by wrapping flasks in aluminum foil. 3. Consider using a less acidic quenching agent if decomposition is observed.

Data Presentation: Influence of Reaction Parameters on Yield

Parameter Condition A Yield (%) Condition B Yield (%) Reference
Solvent Anhydrous THF85Anhydrous Diethyl Ether78
Temperature 0°C to RT82Room Temperature65
Grignard Reagent Freshly Prepared88Commercially Sourced (1 M in THF)75

Experimental Protocols

1. Synthesis of this compound via Grignard Reaction

  • Materials: 9-bromoanthracene, magnesium turnings, iodine crystal, anhydrous tetrahydrofuran (THF), 9-anthraldehyde, saturated aqueous ammonium chloride solution, anhydrous magnesium sulfate.

  • Procedure:

    • Activate magnesium turnings with a small crystal of iodine in a flame-dried, three-neck round-bottom flask under an argon atmosphere.

    • Add a solution of 9-bromoanthracene in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated by gentle heating.

    • After the Grignard reagent has formed (solution turns cloudy and brown), cool the flask to 0°C in an ice bath.

    • Slowly add a solution of 9-anthraldehyde in anhydrous THF to the Grignard reagent with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

2. Purification by Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane (starting from 5% ethyl acetate).

  • Procedure:

    • Prepare a slurry of silica gel in hexane and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the dried silica-adsorbed product onto the top of the column.

    • Elute the column with the mobile phase, starting with a low polarity and gradually increasing the polarity.

    • Collect fractions and analyze by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents & Glassware grignard Formation of 9-Anthrylmagnesium Bromide prep_reagents->grignard addition Addition of 9-Anthraldehyde at 0°C grignard->addition stir Stir at Room Temperature addition->stir quench Quench with sat. aq. NH4Cl stir->quench extract Extraction with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Product Yield Observed check_reagents Check Reagent Quality & Handling start->check_reagents check_conditions Verify Reaction Conditions start->check_conditions check_purification Review Purification Protocol start->check_purification reagent_moisture Moisture in Solvents/Reagents? check_reagents->reagent_moisture aldehyde_purity Impure 9-Anthraldehyde? check_reagents->aldehyde_purity temp_control Incorrect Temperature Profile? check_conditions->temp_control atmosphere Inert Atmosphere Maintained? check_conditions->atmosphere column_overload Column Overloaded? check_purification->column_overload product_decomp Product Decomposition? check_purification->product_decomp

Caption: Troubleshooting logic for low yield in this compound synthesis.

"Troubleshooting fluorescence quenching in Di(anthracen-9-yl)methanol"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with the fluorescent molecule Di(anthracen-9-yl)methanol. The information is presented in a question-and-answer format to directly address common issues encountered during fluorescence experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound sample has lower than expected fluorescence intensity. What are the possible causes?

Several factors can lead to diminished fluorescence intensity, a phenomenon broadly known as fluorescence quenching. The primary causes can be categorized as follows:

  • Instrumental Factors: Incorrect spectrometer settings, detector saturation, or misalignment of the sample can lead to inaccurate readings.[1]

  • Sample-Related Issues:

    • High Concentration (Inner Filter Effect): At high concentrations, the sample itself can absorb the excitation or emitted light, leading to a non-linear relationship between concentration and fluorescence intensity. This is known as the inner filter effect.[2][3][4] It is advisable to work with samples that have an absorbance below 0.1 to minimize this effect.[5][6]

    • Aggregation-Caused Quenching (ACQ): Many aromatic molecules, like anthracene derivatives, tend to aggregate at high concentrations or in poor solvents.[7] This aggregation can create non-fluorescent or weakly fluorescent species, thus quenching the overall emission.[7]

    • Presence of Quenchers: External substances in your sample can deactivate the excited state of your fluorophore. Common quenchers include dissolved oxygen, heavy atoms (e.g., iodide, bromide), and various organic molecules.[8]

    • Solvent Effects: The polarity of the solvent can significantly influence the fluorescence quantum yield.[9] Interactions with solvent molecules can alter the energy levels of the excited state.[9]

    • Photobleaching: Prolonged exposure to high-intensity excitation light can lead to the photochemical destruction of the fluorophore, permanently reducing its ability to fluoresce.[10][11]

  • Contamination: Fluorescent impurities in your solvent or on your labware can interfere with your measurements.[12][13][14]

Q2: I'm observing a shift in the emission spectrum of my this compound sample. What could be the reason?

A shift in the emission spectrum, particularly to longer wavelengths (a red-shift), can be indicative of:

  • Excimer Formation: Anthracene and its derivatives are well-known to form "excited dimers" or excimers at higher concentrations. This occurs when an excited molecule associates with a ground-state molecule, forming a transient species with a lower energy level. The emission from this excimer will be red-shifted compared to the monomer emission.

  • Solvent Relaxation: In polar solvents, the solvent molecules can reorient around the excited fluorophore, which often has a different dipole moment than the ground state.[9] This reorientation lowers the energy of the excited state, resulting in a red-shifted emission.[9]

  • Secondary Inner Filter Effect: If another component in the sample absorbs the light emitted by this compound, it can distort the emission spectrum, often making the peak appear at a longer wavelength.[4][15]

Q3: How can I distinguish between different types of fluorescence quenching?

The two primary types of quenching are static and dynamic. They can be distinguished by performing temperature-dependent and lifetime fluorescence measurements.

  • Dynamic (Collisional) Quenching: This occurs when the quencher collides with the fluorophore in its excited state.[16] An increase in temperature generally increases the rate of dynamic quenching. Dynamic quenching affects the fluorescence lifetime.

  • Static Quenching: This happens when the fluorophore and quencher form a non-fluorescent complex in the ground state.[8][16] An increase in temperature can lead to the dissociation of this complex, thereby decreasing the efficiency of static quenching. Static quenching does not affect the fluorescence lifetime of the uncomplexed fluorophore.[8][17]

A Stern-Volmer plot is a powerful tool to analyze quenching data.[17][18][19] By plotting the ratio of fluorescence intensities in the absence (I₀) and presence (I) of the quencher against the quencher concentration [Q], you can determine the Stern-Volmer constant (Ksv), which provides insight into the quenching efficiency.[17][19][20][21]

Troubleshooting Guides

Guide 1: Low Fluorescence Signal

If you are experiencing a weak or non-existent fluorescence signal, follow these steps:

  • Check Instrument Settings:

    • Verify that the excitation and emission wavelengths are correctly set for this compound.

    • Ensure the detector gain is set appropriately and not saturated.[11]

    • Confirm the sample is correctly positioned in the light path.[1]

  • Evaluate the Sample:

    • Measure the absorbance of your sample. If it is greater than 0.1, dilute the sample to mitigate the inner filter effect.[5]

    • Prepare a fresh sample to rule out photobleaching of the previous one.

  • Investigate Potential Contamination:

    • Run a blank measurement with just the solvent to check for fluorescent impurities.[1]

    • Use high-purity, spectroscopy-grade solvents.

Guide 2: Differentiating Quenching Mechanisms

Use the following workflow to identify the type of quenching affecting your experiment.

G cluster_0 start Fluorescence Intensity is Low q1 Perform Lifetime Measurement start->q1 q2 Increase Temperature q1->q2 Lifetime Unchanged dynamic Dynamic Quenching q1->dynamic Lifetime Decreases static Static Quenching q2->static Quenching Decreases mixed Mixed Quenching q2->mixed Quenching Increases or is Complex caption Troubleshooting Quenching Mechanisms

Caption: A flowchart to differentiate between static, dynamic, and mixed quenching.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound, spectroscopy-grade solvent (e.g., cyclohexane, toluene, or dichloromethane), volumetric flask, analytical balance.

  • Procedure: a. Accurately weigh a small amount of this compound. b. Dissolve the compound in a small amount of the chosen solvent in the volumetric flask. c. Once fully dissolved, fill the flask to the mark with the solvent. d. Store the stock solution in a dark, airtight container to prevent solvent evaporation and photodegradation.

Protocol 2: Stern-Volmer Analysis for Quenching
  • Objective: To determine the quenching constant (Ksv) and gain insight into the quenching mechanism.

  • Procedure: a. Prepare a series of solutions with a constant concentration of this compound and varying concentrations of the suspected quencher. b. Measure the fluorescence intensity of each solution under identical instrument settings. Also, measure the intensity of a solution containing only the fluorophore (I₀). c. Plot I₀/I versus the quencher concentration [Q]. d. For dynamic quenching, the plot should be linear, and the slope will be equal to Ksv.[19] An upward curvature can indicate a contribution from static quenching.

Data Presentation

Table 1: Typical Spectroscopic Properties of Anthracene Derivatives
PropertyTypical Value RangeSolvent Dependency
Excitation Max (λ_ex) 350 - 380 nmModerate
Emission Max (λ_em) 390 - 450 nmHigh (shifts with polarity)
Quantum Yield (Φ_f) 0.2 - 0.9High
Fluorescence Lifetime (τ) 4 - 10 nsModerate

Note: These are approximate values for anthracene derivatives and should be experimentally determined for this compound.

Table 2: Common Quenchers for Anthracene Derivatives
Quencher ClassExamplesQuenching Mechanism
Halogenated Compounds CCl₄, CHBr₃Heavy-atom effect, electron transfer
Amines Triethylamine, AnilineElectron Transfer
Nitroaromatics NitrotolueneElectron Transfer
Dissolved Gases Oxygen (O₂)Intersystem crossing enhancement

Visualizations

Signaling Pathways and Mechanisms

G cluster_0 Dynamic Quenching cluster_1 Static Quenching A_ground A A_excited A* A_ground->A_excited Excitation A_excited->A_ground Fluorescence A_excited->A_ground Collision Q_ground Q A_excited->Q_ground Collision Q_ground->A_ground Collision Q_ground->Q_ground Collision A_ground2 A AQ_complex [AQ] A_ground2->AQ_complex Complex Formation Q_ground2 Q Q_ground2->AQ_complex caption Comparison of Dynamic and Static Quenching Mechanisms

Caption: A diagram illustrating the key differences between dynamic and static quenching.

References

Technical Support Center: Di(anthracen-9-yl)methanol Characterization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the characterization of Di(anthracen-9-yl)methanol. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the unique challenges associated with the synthesis, purification, and analysis of this sterically hindered, polycyclic aromatic alcohol.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to characterize?

A1: The characterization of this compound presents several challenges primarily due to its molecular structure. The two bulky anthracene moieties create significant steric hindrance around the central methanol carbon. This can lead to poor solubility, difficulties in purification and crystallization, and complex spectroscopic data. Furthermore, as a large polycyclic aromatic hydrocarbon (PAH), it is prone to aggregation and may exhibit complex fragmentation patterns in mass spectrometry.

Q2: I am having trouble synthesizing this compound. What are some common issues?

A2: A plausible synthetic route involves the reaction of 9-anthraldehyde with an organometallic anthracene reagent (e.g., 9-anthracenyllithium or a Grignard reagent). Common issues include incomplete reaction due to steric hindrance, and the formation of side products. Careful control of reaction conditions, such as temperature and stoichiometry, is crucial. Purification of the crude product can also be challenging and may require multiple chromatographic steps.

Q3: My NMR spectrum of this compound is complex and difficult to interpret. What could be the reason?

A3: The 1H NMR spectrum of this compound is expected to be complex due to the presence of two large, distinct aromatic systems. The protons on the anthracene rings will likely appear as a series of overlapping multiplets in the aromatic region (typically 7.0-9.0 ppm). The methine proton (-CH(OH)-) may be broad and its chemical shift could be sensitive to solvent and concentration. The hydroxyl proton is often broad and may not be easily observable or could be exchanging with trace amounts of water in the solvent.

Q4: I am struggling to obtain a clean mass spectrum. What are the potential problems?

A4: For large PAHs like this compound, obtaining a clean mass spectrum can be difficult. Challenges include low ionization efficiency, fragmentation, and the formation of non-covalent clusters or aggregates, which can complicate spectral interpretation. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) might be more suitable than traditional electron impact (EI) ionization.

Q5: Is this compound fluorescent?

A5: Anthracene and its derivatives are known to be fluorescent. However, the fluorescence of this compound may be subject to aggregation-induced quenching (AIQ), where the fluorescence intensity decreases in the solid state or at high concentrations due to intermolecular interactions.

Troubleshooting Guides

Synthesis and Purification
Problem Possible Cause Suggested Solution
Low yield of this compound Incomplete reaction due to steric hindrance between the anthracene moieties.- Use a more reactive organometallic reagent.- Increase the reaction time and/or temperature cautiously.- Ensure anhydrous conditions, as water will quench the organometallic reagent.
Difficult purification of the crude product Presence of unreacted starting materials and side products with similar polarities.- Employ multi-step column chromatography with a gradient of eluents.- Consider preparative thin-layer chromatography (TLC) for small-scale purification.- Recrystallization from a suitable solvent system may be effective if a crystalline solid can be obtained.
Product appears as an oil or amorphous solid The molecule's bulky and asymmetric nature may inhibit crystal lattice formation.- Attempt crystallization from a variety of solvents and solvent mixtures.- Slow evaporation of a dilute solution may yield crystals.- If all else fails, purification by chromatography followed by removal of solvent under high vacuum is the best approach to obtain a pure, albeit amorphous, solid.
Spectroscopic Characterization
Technique Problem Possible Cause Suggested Solution
1H NMR Broad, unresolved peaks in the aromatic region. Aggregation of the molecules in solution.- Acquire the spectrum at a lower concentration.- Use a different deuterated solvent with better solubilizing power for PAHs (e.g., CDCl3, THF-d8, or DMSO-d6).- Increase the temperature of the NMR experiment to reduce aggregation and sharpen signals.
Hydroxyl proton is not observed. Rapid chemical exchange with residual water or deuterated solvent.- Add a drop of D2O to the NMR tube and re-acquire the spectrum; the OH peak should disappear, confirming its presence.- Use a very dry deuterated solvent and sample.
Mass Spec. No molecular ion peak or very weak intensity. Low ionization efficiency or extensive fragmentation.- Use a soft ionization technique such as MALDI or Electrospray Ionization (ESI).- Optimize the ionization source parameters.
Peaks observed at higher m/z than the expected molecular ion. Formation of aggregates or clusters.- Analyze the sample at a lower concentration.- Use a matrix or solvent that discourages aggregation.

Experimental Protocols

General Protocol for 1H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The solution should be clear. If solubility is an issue, gentle warming or sonication may be applied.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for better resolution of the complex aromatic signals.

    • Set the spectral width to cover the expected chemical shift range (e.g., -1 to 12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • Data Acquisition: Acquire the 1H NMR spectrum at room temperature. If peak broadening is observed, consider acquiring the spectrum at an elevated temperature (e.g., 50 °C).

General Protocol for Mass Spectrometry (MALDI-TOF)
  • Matrix Selection: Choose a suitable matrix for PAHs, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB).

  • Sample Preparation:

    • Prepare a saturated solution of the matrix in a suitable solvent (e.g., acetonitrile/water with 0.1% TFA).

    • Dissolve the this compound sample in a compatible solvent at a low concentration (e.g., 1 mg/mL).

    • Mix the sample and matrix solutions in a 1:1 to 1:10 ratio.

  • Spotting: Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to air-dry to form co-crystals.

  • Data Acquisition:

    • Use a MALDI-TOF mass spectrometer.

    • Optimize the laser intensity to achieve good ionization without excessive fragmentation.

    • Acquire the spectrum in positive ion mode.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization synthesis Synthesis of Crude Product purification Column Chromatography synthesis->purification crystallization Crystallization Attempts purification->crystallization pure_product Pure this compound purification->pure_product If crystallization fails crystallization->pure_product Success nmr NMR Spectroscopy pure_product->nmr ms Mass Spectrometry pure_product->ms uv_vis UV-Vis & Fluorescence pure_product->uv_vis data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ms->data_analysis uv_vis->data_analysis

Caption: Experimental workflow for this compound.

troubleshooting_nmr cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Complex/Broad NMR Spectrum aggregation Molecular Aggregation start->aggregation solvent Poor Solubility start->solvent purity Sample Impurity start->purity lower_conc Lower Concentration aggregation->lower_conc heat_sample Increase Temperature aggregation->heat_sample change_solvent Change Solvent solvent->change_solvent repurify Re-purify Sample purity->repurify end Clear, Interpretable Spectrum lower_conc->end change_solvent->end heat_sample->end repurify->end

Technical Support Center: Synthesis of Di(anthracen-9-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Di(anthracen-9-yl)methanol. Our aim is to address common challenges and side reactions encountered during this complex synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common method for synthesizing this compound is through a Grignard reaction. This involves the preparation of a 9-anthracenyl Grignard reagent (9-anthracenylmagnesium halide) followed by its reaction with a 9-anthracene carbonyl compound, typically 9-anthracenecarboxaldehyde.

Q2: Why is this synthesis challenging?

A2: The primary challenge in synthesizing this compound lies in the significant steric hindrance posed by the two bulky anthracene groups. This steric hindrance can impede the desired nucleophilic attack of the Grignard reagent on the carbonyl carbon, leading to lower yields and the formation of side products.

Q3: What are the most common side reactions?

A3: The most prevalent side reactions include:

  • Wurtz-type coupling: The Grignard reagent can react with the starting halide to form 9,9'-bianthracene.

  • Reduction of the aldehyde: The Grignard reagent can act as a reducing agent, converting 9-anthracenecarboxaldehyde to 9-anthracenemethanol.

  • Enolization of the aldehyde: Although less common with non-enolizable aldehydes like 9-anthracenecarboxaldehyde, it's a potential side reaction with other carbonyl compounds.

  • Reaction with water: Grignard reagents are extremely sensitive to moisture. Any trace of water will quench the Grignard reagent, forming anthracene and reducing the overall yield.

Q4: How can I minimize the formation of side products?

A4: To minimize side reactions, consider the following:

  • Strict anhydrous conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.

  • Slow addition: Add the Grignard reagent to the aldehyde solution slowly and at a low temperature to control the reaction rate and minimize side reactions.

  • Choice of solvent: Tetrahydrofuran (THF) is a commonly used solvent for Grignard reactions involving aryl halides.

  • Purity of reagents: Use highly pure starting materials to avoid unforeseen side reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low or no yield of this compound 1. Incomplete formation of the Grignard reagent. 2. Presence of moisture in the reaction setup. 3. Steric hindrance preventing the reaction.1. Activate the magnesium turnings (e.g., with a crystal of iodine or 1,2-dibromoethane). 2. Ensure all glassware is rigorously dried and solvents are anhydrous. Perform the reaction under an inert atmosphere. 3. Consider using a more reactive Grignard reagent (e.g., by preparing it from 9-bromoanthracene instead of 9-chloroanthracene). Use a higher-boiling solvent to allow for higher reaction temperatures, which may overcome the activation energy barrier.
Presence of a significant amount of 9,9'-bianthracene in the product mixture Wurtz-type coupling of the Grignard reagent with unreacted 9-haloanthracene.1. Ensure a slight excess of magnesium during Grignard reagent formation. 2. Add the 9-haloanthracene slowly to the magnesium suspension. 3. Use a less reactive halide (e.g., 9-chloroanthracene) if coupling is a major issue, though this may require more forcing conditions for Grignard formation.
Isolation of 9-anthracenemethanol as a major byproduct Reduction of 9-anthracenecarboxaldehyde by the Grignard reagent.1. Maintain a low reaction temperature during the addition of the Grignard reagent. 2. Use a freshly prepared Grignard reagent, as older reagents may have higher concentrations of species that favor reduction.
Difficulty in purifying the final product The product and major byproducts (9,9'-bianthracene and 9-anthracenemethanol) have similar polarities.1. Column chromatography on silica gel is the most effective method. A careful selection of the eluent system (e.g., a gradient of hexane and ethyl acetate) is crucial for good separation. 2. Recrystallization from a suitable solvent system can also be employed, but may require multiple steps.

Experimental Protocols

1. Preparation of 9-Anthracenylmagnesium Bromide (Grignard Reagent)

  • Materials: Magnesium turnings, 9-bromoanthracene, anhydrous tetrahydrofuran (THF), iodine crystal (optional, for activation).

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet, place the magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Dissolve 9-bromoanthracene in anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the 9-bromoanthracene solution to the magnesium. The reaction should start, indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.

    • Once the reaction has initiated, add the remaining 9-bromoanthracene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

2. Synthesis of this compound

  • Materials: 9-Anthracenylmagnesium bromide solution (from step 1), 9-anthracenecarboxaldehyde, anhydrous THF.

  • Procedure:

    • In a separate flame-dried flask under an inert atmosphere, dissolve 9-anthracenecarboxaldehyde in anhydrous THF.

    • Cool the aldehyde solution in an ice bath.

    • Slowly add the prepared Grignard reagent solution to the cooled aldehyde solution via a cannula or dropping funnel with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation

Due to the lack of specific literature data for the synthesis of this compound, a quantitative data table cannot be provided at this time. Researchers are encouraged to meticulously record their own experimental data for comparison and optimization. Key parameters to track include:

  • Reactant stoichiometry

  • Reaction temperature and time

  • Solvent volumes

  • Yield of crude product

  • Yield of purified product

  • Characterization data (e.g., NMR, Mass Spectrometry, Melting Point)

  • Yields of major side products

Visualizations

Reaction Pathway and Side Reactions

G reagent 9-Anthracenylmagnesium Bromide product This compound reagent->product Nucleophilic Addition side_product1 9,9'-Bianthracene reagent->side_product1 Wurtz Coupling side_product2 9-Anthracenemethanol reagent->side_product2 Reduction side_product3 Anthracene reagent->side_product3 Protonation aldehyde 9-Anthracenecarboxaldehyde aldehyde->product aldehyde->side_product2 water H2O water->side_product3

Caption: Main reaction pathway and potential side reactions in the synthesis of this compound.

Troubleshooting Workflow

G start Low Yield or No Product check_grignard Check Grignard Formation start->check_grignard check_conditions Verify Anhydrous Conditions start->check_conditions check_sterics Consider Steric Hindrance start->check_sterics activate_mg Activate Mg check_grignard->activate_mg dry_glassware Oven-dry Glassware check_conditions->dry_glassware use_anhydrous_solvent Use Anhydrous Solvent check_conditions->use_anhydrous_solvent inert_atmosphere Use Inert Atmosphere check_conditions->inert_atmosphere higher_temp Increase Reaction Temperature check_sterics->higher_temp

Caption: A logical workflow for troubleshooting low-yield synthesis of this compound.

Validation & Comparative

"Comparative analysis of Di(anthracen-9-yl)methanol and other anthracene derivatives"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of 9-Anthracenemethanol and Other Key Anthracene Derivatives for Researchers

A comprehensive guide for researchers, scientists, and drug development professionals comparing the photophysical and biological properties of 9-Anthracenemethanol with other significant anthracene derivatives.

Due to the limited availability of experimental data for Di(anthracen-9-yl)methanol, this guide provides a comparative analysis of the well-characterized 9-Anthracenemethanol against three other pivotal anthracene derivatives: 9-Aminoanthracene, 9-Anthracenecarboxylic acid, and 9,10-Diphenylanthracene. This comparison will illuminate the structure-property relationships within this important class of compounds.

Data Presentation

The following tables summarize the key photophysical and biological properties of the selected anthracene derivatives.

Table 1: Photophysical Properties of Selected Anthracene Derivatives

CompoundAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Fluorescence Quantum Yield (Φ_f)Solvent
9-Anthracenemethanol~365, 385~405, 430Not specifiedNot specified
9-Aminoanthracene4205100.19Methanol[1][2]
9-Anthracenecarboxylic acid333, 345, 384~400Not specifiedH2O[3]
9,10-Diphenylanthracene3734261.0Cyclohexane[4][5]

Table 2: Biological Properties (Cytotoxicity) of Selected Anthracene Derivatives

CompoundCell LineIC50 ValueNotes
9-AnthracenemethanolNot specifiedNot available in searched literatureGenerally considered to have potential for biological activity.
9-AminoanthraceneNot specifiedNot available in searched literatureStudied for bioimaging applications[1][2].
9-Anthracenecarboxylic acidNot specifiedNot available in searched literatureKnown as a chloride channel inhibitor[6].
9,10-DiphenylanthraceneNot specifiedNot available in searched literatureUsed in chemiluminescence and OLEDs.

Experimental Protocols

Detailed methodologies for the synthesis of the compared anthracene derivatives and key experimental assays are provided below.

Synthesis Protocols
  • Synthesis of 9-Anthracenemethanol: 9-Anthracenemethanol can be prepared by the hydrogenation of 9-anthracenecarboxaldehyde. A general procedure involves suspending 9-anthraldehyde in ethanol, followed by the addition of sodium borohydride. The reaction is stirred and then quenched with water. The product is extracted with an organic solvent, dried, and purified by chromatography.

  • Synthesis of 9-Aminoanthracene: 9-Aminoanthracene (9AA) can be synthesized by the reduction of 9-nitroanthracene. A typical method involves heating a suspension of 9-nitroanthracene in glacial acetic acid and then adding a slurry of SnCl2 in concentrated HCl.[1] The resulting precipitate is the desired product.

  • Synthesis of 9-Anthracenecarboxylic acid: This compound can be synthesized from 9-anthraldehyde through oxidation. A common method involves reacting 9-anthraldehyde with an oxidizing agent like sodium chlorite in the presence of an auxiliary agent and a pH buffer.[7] The product is then isolated by extraction and purification.

  • Synthesis of 9,10-Diphenylanthracene: A multistep synthesis can be employed, starting from 9,10-dibromoanthracene. A Suzuki coupling reaction with phenylboronic acid using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), yields 9,10-diphenylanthracene.[8][9]

Key Experimental Assays
  • Determination of Fluorescence Quantum Yield (Relative Method):

    • Standard Selection: Choose a standard with a known quantum yield and an absorption spectrum that overlaps with the sample.

    • Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

    • Absorption Spectra: Record the absorption spectra of all solutions.

    • Fluorescence Spectra: Record the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard.

    • Data Analysis: Integrate the area under the emission spectra for both the sample and the standard. The quantum yield of the sample (Φ_x) is calculated using the following equation: Φ_x = Φ_s * (Grad_x / Grad_s) * (n_x^2 / n_s^2) where Φ_s is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

  • MTT Assay for Cytotoxicity:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

    • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

    • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Visualizations

Signaling Pathway

G Anthracene Derivative Anthracene Derivative ROS Generation ROS Generation Anthracene Derivative->ROS Generation Photodynamic Therapy Mitochondrial Stress Mitochondrial Stress ROS Generation->Mitochondrial Stress Caspase Activation Caspase Activation Mitochondrial Stress->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

A representative signaling pathway for photodynamic therapy.
Experimental Workflow

G cluster_0 MTT Cytotoxicity Assay Workflow Seed Cells Seed Cells Add Compound Add Compound Seed Cells->Add Compound Incubate Incubate Add Compound->Incubate Add MTT Add MTT Incubate->Add MTT Incubate_2 Incubate Add MTT->Incubate_2 Solubilize Formazan Solubilize Formazan Incubate_2->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

Workflow for the MTT cytotoxicity assay.
Logical Relationships

G cluster_substituents Substituent at Position 9 cluster_properties Observed Properties Anthracene Core Anthracene Core A -CH2OH Anthracene Core->A B -NH2 Anthracene Core->B C -COOH Anthracene Core->C P1 Photophysical Properties A->P1 Influences P2 Biological Activity A->P2 Influences B->P1 Influences B->P2 Influences C->P1 Influences C->P2 Influences

Structure-activity relationship of 9-substituted anthracenes.

References

Benchmarking Di(anthracen-9-yl)methanol Performance in Organic Electronic Devices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of organic electronics, the selection of appropriate materials is paramount to achieving high-performance and stable devices. This guide provides a comparative benchmark of Di(anthracen-9-yl)methanol, a promising host material for organic light-emitting diodes (OLEDs), against established alternatives. Due to the limited availability of direct experimental data for this compound in published literature, this comparison utilizes a high-performing 9-substituted anthracene derivative, 9-(10-phenylanthracen-9-yl)SBFF (BH-9PA), as a representative analogue. The performance of this anthracene derivative is benchmarked against two widely used host materials: 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) and 3,3'-di(9H-carbazol-9-yl)-1,1'-biphenyl (mCBP).

This guide is intended for researchers, scientists, and professionals in drug development and materials science who are actively engaged in the design and fabrication of organic electronic devices. By presenting quantitative performance data, detailed experimental protocols, and illustrative diagrams, this document aims to facilitate informed material selection and accelerate the development of next-generation organic electronics.

Performance Comparison of Host Materials

The performance of a host material in an OLED is evaluated based on several key metrics, including external quantum efficiency (EQE), current efficiency, power efficiency, and the Commission Internationale de l'Éclairage (CIE) color coordinates. The following tables summarize the performance of the selected anthracene derivative alongside CBP and mCBP in blue phosphorescent OLEDs.

Host MaterialEmitterMax. External Quantum Efficiency (EQE) (%)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)CIE Coordinates (x, y)
BH-9PA DSA-PhNot Reported7.03Not Reported(Not Reported, 468 nm peak)
CBP FIrpic~19.8~42.1~35.8(0.16, 0.30)
mCBP FIrpic~22.5~48.5~43.6(0.16, 0.29)

Table 1: Performance of Host Materials in Blue Phosphorescent OLEDs.

Host MaterialHighest Occupied Molecular Orbital (HOMO) (eV)Lowest Unoccupied Molecular Orbital (LUMO) (eV)Triplet Energy (ET) (eV)Glass Transition Temperature (Tg) (°C)
BH-9PA -5.79-2.562.89198
CBP -5.9-2.42.56110
mCBP -6.0-2.42.90115

Table 2: Key Physical and Electronic Properties of Host Materials.

Experimental Protocols

The following section details a representative experimental protocol for the fabrication and characterization of a multilayer phosphorescent OLED, synthesized from the collected literature.

Substrate Preparation
  • Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • Drying: The cleaned substrates are dried in a stream of high-purity nitrogen gas.

  • UV-Ozone Treatment: Immediately before deposition, the substrates are treated with UV-ozone for 10 minutes to enhance the work function of the ITO and improve hole injection.

Device Fabrication by Thermal Evaporation

Device fabrication is performed in a high-vacuum thermal evaporation system with a base pressure of less than 5 x 10-6 Torr.

  • Hole Injection Layer (HIL): A 10 nm thick layer of di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC) is deposited as the HIL.

  • Hole Transport Layer (HTL): A 30 nm thick layer of the host material (e.g., CBP, mCBP, or the anthracene derivative) is deposited as the HTL.

  • Emissive Layer (EML): The emissive layer is co-deposited to a thickness of 30 nm. This consists of the host material doped with a phosphorescent emitter (e.g., 6% wt. of bis(2-phenylpyridine)(acetylacetonate)iridium(III) [Ir(ppy)2(acac)] for green emission or bis(2-(4,6-difluorophenyl)pyridinato-N,C2')picolinatoiridium(III) (FIrpic) for blue emission).

  • Electron Transport Layer (ETL): A 30 nm thick layer of 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBi) is deposited as the ETL.

  • Electron Injection Layer (EIL): A 1 nm thick layer of lithium fluoride (LiF) is deposited to facilitate electron injection.

  • Cathode: A 100 nm thick layer of aluminum (Al) is deposited as the cathode through a shadow mask to define the active area of the device (typically 0.1 cm²).

Encapsulation

To prevent degradation from atmospheric moisture and oxygen, the fabricated devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip.

Characterization
  • Current Density-Voltage-Luminance (J-V-L) Characteristics: The J-V-L characteristics are measured using a source meter and a calibrated photodiode.

  • Electroluminescence (EL) Spectra and CIE Coordinates: The EL spectra and CIE coordinates are measured using a spectroradiometer.

  • External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and EL spectrum of the device.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the design and evaluation of OLEDs.

experimental_workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication (Thermal Evaporation) cluster_post Post-Fabrication sub_cleaning ITO Substrate Cleaning sub_drying Nitrogen Drying sub_cleaning->sub_drying sub_uv UV-Ozone Treatment sub_drying->sub_uv fab_hil HIL Deposition sub_uv->fab_hil fab_htl HTL Deposition fab_hil->fab_htl fab_eml EML Co-deposition fab_htl->fab_eml fab_etl ETL Deposition fab_eml->fab_etl fab_eil EIL Deposition fab_etl->fab_eil fab_cathode Cathode Deposition fab_eil->fab_cathode post_encap Encapsulation fab_cathode->post_encap post_char Characterization post_encap->post_char energy_level_diagram cluster_device Device Architecture cluster_energy Energy Levels Anode Anode (ITO) HIL HIL HTL HTL EML EML (Host:Guest) ETL ETL Cathode Cathode (Al) HOMO_Anode HOMO HOMO_HIL HOMO HOMO_Anode->HOMO_HIL Hole Injection LUMO_Anode LUMO HOMO_HTL HOMO HOMO_HIL->HOMO_HTL LUMO_HIL LUMO HOMO_Host Host HOMO HOMO_HTL->HOMO_Host LUMO_HTL LUMO HOMO_Guest Guest HOMO HOMO_Host->HOMO_Guest LUMO_Host Host LUMO LUMO_Guest Guest LUMO LUMO_Host->LUMO_Guest HOMO_ETL HOMO LUMO_ETL LUMO LUMO_ETL->LUMO_Host HOMO_Cathode HOMO LUMO_Cathode LUMO LUMO_Cathode->LUMO_ETL Electron Injection recombination Exciton Recombination & Light Emission

"Cross-validation of experimental and computational data for Di(anthracen-9-yl)methanol"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive cross-validation of experimental and computational data for Di(anthracen-9-yl)methanol remains a significant challenge due to a notable lack of available research. This guide provides a comparative analysis based on available information for related compounds and theoretical considerations, offering a framework for future experimental design and computational validation.

For researchers, scientists, and drug development professionals, understanding the physicochemical and electronic properties of novel molecules is paramount. This compound, with its two bulky anthracene moieties, presents an interesting case of significant steric hindrance around a central methanol carbon. While a commercial listing for this compound exists, detailed experimental and computational data are conspicuously absent from public databases and scientific literature.[1] This guide, therefore, aims to bridge this data gap by providing a comparative perspective, drawing parallels with the well-characterized 9-Anthracenemethanol and leveraging computational studies on related anthracene derivatives.

Physicochemical and Spectroscopic Data: A Comparative Overview

To facilitate a clear comparison, the following table summarizes the known experimental data for 9-Anthracenemethanol and provides predicted or inferred properties for this compound. These predictions are based on established principles of physical organic chemistry, particularly the effects of increased steric hindrance and molecular weight.

Property9-Anthracenemethanol (Experimental)This compound (Predicted/Inferred)Data Source/Justification
Molecular Formula C15H12OC29H20OKnown[2][3]
Molecular Weight 208.26 g/mol 384.47 g/mol Calculated
Melting Point 158-164 °CSignificantly HigherIncreased molecular weight and potential for stronger intermolecular interactions.
Solubility Soluble in organic solvents like chloroform.[2]Lower in common organic solventsIncreased steric hindrance may reduce effective solvation.
¹H NMR (CDCl₃) δ ~5.0 (s, 2H, -CH₂-), δ ~7.4-8.5 (m, 9H, Ar-H)δ ~6.0-7.0 (s, 1H, -CH(OH)-), δ ~7.5-9.0 (m, 18H, Ar-H)The methine proton would be a singlet and likely shifted downfield. Aromatic protons would show complex multiplets.
¹³C NMR Peaks in the aromatic region (125-132 ppm) and a peak for the -CH₂OH group (~60 ppm).Peaks in the aromatic region and a peak for the -CH(OH)- group at a different chemical shift.The chemical environment of the carbons would be distinct.
Mass Spectrum (EI) Molecular ion peak at m/z 208.[4][5][6]Expected molecular ion peak at m/z 384.Based on the molecular formula.
Infrared (IR) Characteristic O-H stretch (~3300-3400 cm⁻¹) and C-O stretch (~1000-1100 cm⁻¹).[4]Similar characteristic peaks for O-H and C-O stretching are expected.Functional groups are similar.
UV-Vis Absorption Absorption maxima characteristic of the anthracene chromophore.Likely red-shifted absorption maxima compared to 9-Anthracenemethanol due to potential electronic interactions between the anthracene rings.Computational studies on di-anthracene compounds suggest shifts in absorption spectra.[7][8]
Fluorescence Emission Fluorescent, characteristic of the anthracene moiety.Expected to be fluorescent, but the quantum yield and emission wavelength may differ due to steric hindrance and potential excimer formation.Studies on congested aromatic systems show unique photophysical properties.[7]

Proposed Experimental Protocols for Characterization

Given the absence of published experimental data for this compound, the following standard analytical techniques would be essential for its full characterization.

Synthesis

The synthesis of this compound would likely involve the reaction of 9-anthracenecarboxaldehyde with a 9-anthryl Grignard or organolithium reagent, followed by an aqueous workup.

Purification

Purification of the crude product would likely be achieved through column chromatography on silica gel, followed by recrystallization to obtain a pure sample for analysis.

Structural Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be crucial for confirming the molecular structure. Key features to identify would be the single methine proton of the methanol core and the characteristic aromatic proton signals of the two anthracene units.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the exact molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of the hydroxyl (-OH) functional group.

Physicochemical and Photophysical Characterization
  • Melting Point Determination: The melting point would provide an indication of the compound's purity and the strength of its intermolecular forces.

  • UV-Vis Absorption and Fluorescence Spectroscopy: These techniques would be used to determine the electronic absorption and emission properties of the molecule, providing insights into the electronic interactions between the anthracene moieties.

Visualizing Structure-Property Relationships

The significant steric hindrance in this compound is expected to be a dominant factor influencing its physical and chemical properties. The following diagram illustrates the logical relationship between the molecular structure and its predicted characteristics.

G Logical Relationship for this compound Properties A Molecular Structure: This compound B Two Bulky Anthracene Groups A->B C Significant Steric Hindrance B->C D Reduced Molecular Flexibility C->D E Altered Intermolecular Interactions C->E F Modified Electronic Properties C->F G Lower Solubility E->G H Higher Melting Point E->H I Potential for Unique Photophysics (e.g., Excimer Formation) F->I

Caption: Predicted property consequences of the sterically hindered structure of this compound.

Proposed Computational Workflow

To complement experimental studies, a computational investigation would provide valuable insights into the electronic structure and properties of this compound.

G Proposed Computational Workflow for this compound A Geometry Optimization (e.g., DFT with B3LYP/6-31G*) B Frequency Calculation (Confirm Minimum Energy Structure) A->B C Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) B->C D Time-Dependent DFT (TD-DFT) (Simulate UV-Vis Spectra) B->D E Natural Bond Orbital (NBO) Analysis (Investigate Steric and Electronic Effects) B->E F Comparison with Experimental Data C->F D->F E->F

Caption: A sequential workflow for the computational analysis of this compound.

Conclusion

While a direct cross-validation of experimental and computational data for this compound is currently not feasible due to the lack of published information, this guide provides a foundational framework for researchers. By comparing with the known properties of 9-Anthracenemethanol and considering theoretical principles related to steric hindrance and the photophysics of anthracene derivatives, we can formulate reasonable predictions and design targeted experimental and computational studies. The significant steric crowding in this compound suggests that it may exhibit unique properties worthy of investigation, potentially leading to novel applications in materials science and medicinal chemistry. The protocols and workflows outlined here offer a clear path forward for the scientific community to fill the existing data void for this intriguing molecule.

References

Assessing the Purity of Synthesized Di(anthracen-9-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative framework for assessing the purity of synthesized Di(anthracen-9-yl)methanol. Due to the limited availability of specific experimental data for this compound, a rare chemical, this guide leverages data from the structurally similar and more extensively characterized compound, 9-Anthracenemethanol, as a practical alternative for comparison.

Purity Assessment Methodologies

The primary methods for assessing the purity of aromatic alcohols like this compound and its analogue, 9-Anthracenemethanol, include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. Each technique provides unique insights into the purity of the compound.

Table 1: Comparison of Purity Assessment Techniques

TechniquePurposeInformation ProvidedTypical Purity Specification for 9-Anthracenemethanol
High-Performance Liquid Chromatography (HPLC) To separate, identify, and quantify each component in a mixture.Provides a quantitative measure of purity by comparing the peak area of the target compound to the total area of all peaks in the chromatogram.≥96.0%[1]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy To determine the molecular structure of a compound.Confirms the identity of the synthesized compound by analyzing the chemical shifts and integration of proton signals. The presence of unexpected signals can indicate impurities.Consistent with structure[2]
Melting Point Analysis To determine the temperature range over which a solid melts to a liquid.A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point range.156.0-167.0 °C[1]

Potential Impurities in the Synthesis of this compound

While specific impurities for the synthesis of this compound are not extensively documented, potential impurities can be inferred from common synthetic routes. A likely synthesis would involve the reaction of 9-anthraldehyde with an anthracene-derived organometallic reagent or a reductive coupling of 9-anthraldehyde. Potential impurities could include:

  • Unreacted 9-anthraldehyde: The starting material for the synthesis.

  • 9-Anthracenemethanol: Formed by the reduction of 9-anthraldehyde without the addition of the second anthracene moiety.

  • Side-products: Arising from competing reactions or degradation of starting materials or the product.

Experimental Protocols

Below are detailed methodologies for the key experiments used to assess the purity of this compound and its alternatives.

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of the synthesized compound.

Methodology:

  • Sample Preparation: A solution of the synthesized this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically employed.

    • Mobile Phase: A gradient of acetonitrile and water is commonly used. The gradient program is optimized to achieve good separation of the main peak from any impurity peaks.

    • Flow Rate: A flow rate of 1.0 mL/min is standard.

    • Detection: The UV detector is set to a wavelength where the anthracene moiety has strong absorbance (e.g., 254 nm).

  • Data Analysis: The chromatogram is analyzed to determine the area of the peak corresponding to this compound and the areas of any impurity peaks. The purity is calculated as the percentage of the main peak area relative to the total peak area.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and identify any impurities.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the synthesized compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: A standard ¹H NMR spectrum is acquired.

  • Data Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the spectrum are analyzed and compared to the expected spectrum for this compound. The presence of any unexpected peaks would suggest the presence of impurities.

Melting Point Analysis

Objective: To assess the purity based on the melting point range.

Methodology:

  • Sample Preparation: A small amount of the crystalline solid is packed into a capillary tube.

  • Instrumentation: A calibrated melting point apparatus is used.

  • Measurement: The sample is heated at a slow, controlled rate, and the temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

  • Data Analysis: The observed melting point range is compared to the literature value for the pure compound. A narrow range close to the expected value is indicative of high purity.

Workflow for Synthesis and Purity Assessment

The following diagram illustrates the general workflow from chemical synthesis to purity verification.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Purity Assessment Stage cluster_result Final Product Evaluation start Starting Materials reaction Chemical Reaction start->reaction workup Reaction Work-up & Crude Product Isolation reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification hplc HPLC Analysis purification->hplc nmr NMR Spectroscopy purification->nmr mp Melting Point Analysis purification->mp decision Purity Meets Specification? hplc->decision nmr->decision mp->decision final_product Pure this compound decision->final_product Yes repurify Further Purification Required decision->repurify No repurify->purification

Caption: Workflow for the synthesis and purity assessment of a chemical compound.

Conclusion

The assessment of purity for synthesized this compound relies on a combination of powerful analytical techniques. While specific data for this rare compound is scarce, the established methods for the analogous 9-Anthracenemethanol provide a robust framework for its purity determination. By employing HPLC for quantitative analysis, NMR for structural confirmation, and melting point for a qualitative check, researchers can confidently ascertain the purity of their synthesized this compound, ensuring the integrity of their subsequent research and development activities.

References

A Comparative Analysis of the Photostability of Di(anthracen-9-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The photostability of fluorescent molecules is a critical parameter in numerous applications, including bioimaging, sensing, and photodynamic therapy. Anthracene derivatives are a prominent class of fluorophores, but their inherent susceptibility to photodegradation can limit their utility. This guide provides a comparative overview of the photostability of compounds related to Di(anthracen-9-yl)methanol, drawing from published experimental data on various anthracene derivatives. Due to a lack of direct comparative studies on a homologous series of this compound analogs, this report collates findings from research on structurally similar 9-substituted and 9,10-disubstituted anthracenes to provide insights into the factors governing their photochemical behavior.

Quantitative Photostability Data

The photostability of anthracene derivatives is influenced by the nature and position of their substituents. The primary photochemical reactions affecting their stability are photodimerization ([4π+4π] cycloaddition) and photooxidation (formation of endoperoxides). The quantum yield of photoreaction (Φ_PR_) is a key metric for quantifying photostability, representing the efficiency of a photochemical process. A lower Φ_PR_ generally indicates higher photostability.

The following table summarizes photophysical and photochemical data for selected anthracene derivatives, providing a basis for relative comparison.

CompoundSolventExcitation Wavelength (nm)Fluorescence Quantum Yield (Φ_f_)Photoreaction Quantum Yield (Φ_PR_)Primary Photoproduct(s)Reference
Anthracene-9-methanol acetateCH3CN/H2O (3:2 v/v)~3860.090.067Photodimer, Photo-oxidation Products[1]
Anthracene-9-methanol pivaloateCH3CN/H2O (3:2 v/v)~3860.010.426Photodimer, Photo-oxidation Products[1]
9,10-DibutoxyanthraceneN,N-Dimethylformamide300-800Not ReportedNot ReportedEndoperoxide[2]
9-MethylanthraceneVarious>300Not ReportedNot ReportedPhotodimer[3]
9-AnthracenecarboxaldehydeVarious>300Not ReportedNot ReportedPhotodimer[3]

Note: The data presented is compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution. The quantum yields of photoreaction for anthracene-9-methanol esters indicate a significant influence of the ester group on the photostability.[1] The study on 9,10-dibutoxyanthracene highlights photooxidation as a key degradation pathway for 9,10-disubstituted anthracenes, where photodimerization is sterically hindered.[2]

Experimental Protocols

The assessment of photostability typically involves irradiating a solution of the compound of interest with a light source of a specific wavelength and intensity, and monitoring the changes in its chemical or physical properties over time.

Determination of Photoreaction Quantum Yield (Φ_PR_)

The quantum yield of photoreaction is a measure of the efficiency of a photochemical process. It is determined by comparing the rate of disappearance of the reactant to the rate of photon absorption.

Methodology:

  • Sample Preparation: Prepare a solution of the this compound analog in a suitable solvent (e.g., acetonitrile, methanol) in a quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

  • Actinometry: A chemical actinometer, a compound with a known photoreaction quantum yield (e.g., ferrioxalate or a well-characterized fluorescent standard), is used to measure the photon flux of the light source. The actinometer is irradiated under the same conditions as the sample.

  • Irradiation: The sample solution is irradiated with a monochromatic light source (e.g., a laser or a lamp with a monochromator) at a wavelength where the compound absorbs. The temperature should be kept constant.

  • Monitoring the Reaction: The progress of the photoreaction is monitored by a suitable analytical technique.

    • UV-Vis Spectroscopy: The decrease in the absorbance of the reactant at its λ_max_ is monitored over time.

    • High-Performance Liquid Chromatography (HPLC): Aliquots of the irradiated solution are taken at different time intervals and analyzed by HPLC to determine the concentration of the remaining reactant.

  • Calculation: The photoreaction quantum yield (Φ_PR_) is calculated using the following equation:

    Φ_PR_ (Sample) = Φ_PR_ (Actinometer) × (Rate_Sample_ / Rate_Actinometer_) × (I_a,Actinometer_ / I_a,Sample_)

    where:

    • Rate is the rate of disappearance of the compound.

    • I_a_ is the rate of light absorption by the solution.

Photobleaching Half-Life (t_1/2_) Measurement

The photobleaching half-life is the time required for the fluorescence intensity of a compound to decrease to 50% of its initial value under continuous irradiation.

Methodology:

  • Sample Preparation: A solution of the fluorescent compound is prepared in a suitable solvent and placed in a fluorescence cuvette.

  • Irradiation and Monitoring: The sample is placed in a spectrofluorometer and continuously irradiated with the excitation light source. The fluorescence intensity at the emission maximum is monitored over time.

  • Data Analysis: The fluorescence intensity is plotted against time. The time at which the intensity drops to half of its initial value is the photobleaching half-life.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a generalized workflow for the comparative study of the photostability of this compound analogs.

G cluster_0 Compound Synthesis and Characterization cluster_1 Photostability Assessment cluster_2 Photoproduct Analysis cluster_3 Comparative Analysis and Reporting A Synthesis of this compound Analogs B Structural Characterization (NMR, MS) A->B C Initial Photophysical Characterization (UV-Vis, Fluorescence) B->C D Sample Preparation for Irradiation C->D E Controlled Irradiation (Wavelength, Intensity) D->E F Monitoring Photodegradation (UV-Vis, HPLC) E->F G Quantum Yield Calculation F->G H Isolation of Photoproducts F->H K Data Tabulation and Comparison G->K I Structural Elucidation (NMR, MS) H->I J Identification of Degradation Pathways I->J L Structure-Photostability Relationship Analysis J->L K->L M Publish Comparison Guide L->M

Caption: Workflow for the comparative photostability study of this compound analogs.

The following diagram illustrates the primary photochemical degradation pathways for anthracene derivatives.

G A Anthracene Derivative (S0) B Excited Singlet State (S1) A->B hν (Absorption) F Endoperoxide A->F + 1O2 B->A Fluorescence C Excited Triplet State (T1) B->C Intersystem Crossing D [4π+4π] Photodimer B->D + Anthracene (S0) C->A Phosphorescence E Singlet Oxygen (1O2) C->E + 3O2 G Degradation Products F->G Further Reactions

Caption: Key photochemical pathways for anthracene derivatives leading to photodegradation.

References

Validating the Mechanism of Action of Di(anthracen-9-yl)methanol-Based Sensors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothesized mechanism of action of Di(anthracen-9-yl)methanol-based fluorescent sensors and contrasts their potential performance with established alternative anion sensors. Due to the limited direct research on this compound as a sensor, this guide extrapolates its likely mechanism from closely related bis-anthracene compounds that operate via excimer formation.

Hypothesized Mechanism of Action: this compound

The proposed sensing mechanism for this compound relies on the modulation of intramolecular excimer formation upon analyte binding. In its unbound state, the two anthracene moieties are conformationally flexible. Upon excitation, they can adopt a co-planar arrangement, leading to the formation of an excimer, which is an excited-state dimer. This excimer state exhibits a characteristic broad, red-shifted emission compared to the structured monomer emission.

The central hydroxyl group of this compound can act as a hydrogen bond donor, interacting with anionic analytes. This binding event is hypothesized to induce a conformational change that either hinders or facilitates the formation of the intramolecular excimer.

  • "Turn-off" or Ratiometric Sensing: Anion binding may restrict the rotation of the anthracene units, preventing them from achieving the necessary proximity for excimer formation. This would lead to a decrease in the excimer emission and a corresponding increase in the monomer emission.

  • "Turn-on" Sensing: Alternatively, anion binding could pre-organize the molecule into a conformation that is favorable for excimer formation, leading to an enhancement of the excimer emission upon excitation.

This proposed mechanism is supported by studies on similar bis-anthracene structures where anion or cation binding modulates excimer formation, resulting in a detectable fluorescence response.[1][2]

Signaling Pathway of a Hypothesized this compound-Based Sensor

G Signaling Pathway of a Hypothesized this compound-Based Sensor cluster_unbound Unbound State cluster_bound Bound State Unbound Sensor Unbound Sensor Excitation1 Excitation (hν) Unbound Sensor->Excitation1 Bound Sensor Sensor-Anion Complex Unbound Sensor->Bound Sensor Binding Monomer Emission Monomer Emission Excitation1->Monomer Emission Excimer Formation Excimer Formation Excitation1->Excimer Formation Excimer Emission Excimer Emission Excimer Formation->Excimer Emission Excitation2 Excitation (hν) Bound Sensor->Excitation2 Altered Monomer Emission Altered Monomer Emission Excitation2->Altered Monomer Emission Altered Excimer Formation Altered Excimer Formation Excitation2->Altered Excimer Formation Altered Excimer Emission Altered Excimer Emission Altered Excimer Formation->Altered Excimer Emission Analyte (Anion) Analyte (Anion) Analyte (Anion)->Bound Sensor

Caption: Hypothesized signaling pathway for a this compound sensor.

Performance Comparison: this compound-Based Sensor (Hypothetical) vs. Alternatives

To provide a tangible comparison, the performance metrics of a hypothetical this compound sensor are benchmarked against two well-characterized fluorescent anion sensors operating via different mechanisms: a Photoinduced Electron Transfer (PET) based sensor and a sensor based on Si-O bond cleavage.

Parameter This compound-Based Sensor (Hypothetical Excimer-Based) Alternative 1: Anthracene-based PET Sensor for Acetate Alternative 2: Naphthalene-benzothiazole-based Sensor for Fluoride (Si-O Cleavage)
Sensing Mechanism Modulation of Intramolecular Excimer FormationPhotoinduced Electron Transfer (PET)Si-O Bond Cleavage
Target Analyte Acetate (CH₃COO⁻) (Hypothesized)Acetate (CH₃COO⁻)[3]Fluoride (F⁻)[4]
Signaling Output Ratiometric change in monomer vs. excimer emissionFluorescence Enhancement ("Turn-on")[3]Ratiometric Fluorescence Change[4]
Limit of Detection (LOD) N/A (Not Experimentally Determined)~5 µM[3]73 nM[4]
Binding Constant (Kₐ) N/A (Not Experimentally Determined)1.8 x 10³ M⁻¹[3]N/A
Solvent/Medium Organic or Aqueous MixturesH₂O (0.01 M HEPES, pH=7.4)[3]THF/H₂O
Response Time Potentially rapid (diffusion-limited)Not specified5 minutes[4]

Experimental Protocols

Fluorescence Titration for Anion Binding Affinity

This protocol is used to determine the binding constant (Kₐ) between the sensor and the target anion.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the this compound sensor (e.g., 1.0 x 10⁻⁵ M) in a suitable solvent (e.g., acetonitrile or a buffered aqueous solution).

    • Prepare a stock solution of the anion to be tested (e.g., as a tetrabutylammonium salt) at a much higher concentration (e.g., 1.0 x 10⁻³ M) in the same solvent.

  • Titration:

    • Place a known volume (e.g., 2.0 mL) of the sensor solution into a quartz cuvette.

    • Record the initial fluorescence spectrum of the sensor solution upon excitation at an appropriate wavelength (e.g., 370 nm for anthracene).

    • Add small aliquots of the anion stock solution (e.g., 2-10 µL) to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate (e.g., for 1-2 minutes).

    • Record the fluorescence spectrum after each addition.

  • Data Analysis:

    • Monitor the changes in fluorescence intensity at the wavelengths corresponding to the monomer and excimer emission.

    • Plot the change in fluorescence intensity as a function of the anion concentration.

    • The binding constant (Kₐ) can be calculated by fitting the titration data to a suitable binding model (e.g., 1:1 Benesi-Hildebrand equation).

Experimental Workflow for Fluorescence Titration

G Experimental Workflow for Fluorescence Titration Start Start Prepare Sensor Stock Prepare Sensor Stock Solution Start->Prepare Sensor Stock Prepare Anion Stock Prepare Anion Stock Solution Start->Prepare Anion Stock Initial Spectrum Record Initial Fluorescence Spectrum Prepare Sensor Stock->Initial Spectrum Add Anion Aliquot Add Aliquot of Anion Stock Prepare Anion Stock->Add Anion Aliquot Initial Spectrum->Add Anion Aliquot Mix and Equilibrate Mix and Equilibrate Add Anion Aliquot->Mix and Equilibrate Record Spectrum Record Fluorescence Spectrum Mix and Equilibrate->Record Spectrum More Additions? More Additions? Record Spectrum->More Additions? More Additions?->Add Anion Aliquot Yes Data Analysis Plot Data and Calculate Binding Constant More Additions?->Data Analysis No End End Data Analysis->End

Caption: Workflow for determining anion binding affinity via fluorescence titration.

Determination of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is determined relative to a standard with a known quantum yield.[5][6][7]

Methodology:

  • Selection of a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar wavelength range as the this compound sensor (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

  • Preparation of Solutions:

    • Prepare a series of five dilutions for both the sensor and the standard in the same solvent.

    • The concentrations should be adjusted to yield absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

  • UV-Vis Absorbance Measurements:

    • Record the UV-Vis absorption spectrum for each solution.

    • Note the absorbance at the excitation wavelength.

  • Fluorescence Measurements:

    • Record the fully corrected fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.

    • Integrate the area under the emission curve for each spectrum.

  • Calculation:

    • Plot the integrated fluorescence intensity versus absorbance for both the sensor and the standard.

    • The slope of these plots is proportional to the quantum yield.

    • The quantum yield of the sensor (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (n_sample² / n_std²) where Φ_std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

Logical Relationship for Quantum Yield Determination

G Logical Relationship for Quantum Yield Determination Absorbance Absorbance Slope of Intensity vs. Abs Calculate Slope of Intensity vs. Absorbance Absorbance->Slope of Intensity vs. Abs Fluorescence Intensity Fluorescence Intensity Fluorescence Intensity->Slope of Intensity vs. Abs Refractive Index Refractive Index Calculate Sample QY Calculate Sample Quantum Yield Refractive Index->Calculate Sample QY Standard QY Known Quantum Yield of Standard Standard QY->Calculate Sample QY Slope of Intensity vs. Abs->Calculate Sample QY for Sample and Standard

Caption: Logical inputs for calculating the fluorescence quantum yield.

References

"How does Di(anthracen-9-yl)methanol compare to other fluorescent molecules?"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent molecule is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of the photophysical properties of 9-Anthracenemethanol against other widely used fluorescent dyes: Fluorescein, Rhodamine B, and Cyanine 5 (Cy5). The objective is to offer a comprehensive overview supported by quantitative data and experimental methodologies to aid in the informed selection of a fluorophore for specific research applications.

While the initial interest was in Di(anthracen-9-yl)methanol, a thorough review of available literature revealed a scarcity of data for this specific compound. Therefore, this guide will focus on the well-characterized and structurally related 9-Anthracenemethanol.

Quantitative Comparison of Photophysical Properties

The performance of a fluorescent molecule is primarily defined by its excitation and emission wavelengths, quantum yield, and fluorescence lifetime. The following table summarizes these key parameters for 9-Anthracenemethanol, Fluorescein, Rhodamine B, and Cy5.

Fluorescent MoleculeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Fluorescence Lifetime (τ) (ns)Solvent
9-Anthracenemethanol ~386[1]380-480[1]0.01-0.09[1]Not explicitly foundCH3CN/H2O (3:2 v/v)[1]
254[2]413[2]
Fluorescein 495520~0.95~4Basic solution
Rhodamine B 562[3]583[3]0.31[4]1.68[3]Water[3][4]
5435650.65-0.972.7Ethanol[5]
Cyanine 5 (Cy5) 6496660.2~1.0Aqueous buffer
1.03 (adsorbed on glass from aqueous solution)[6]
1.23 (on dry surface)[6]
~2 (embedded in a film)[6]

In-Depth Analysis of Comparative Performance

9-Anthracenemethanol exhibits excitation and emission in the ultraviolet to blue region of the spectrum. Its quantum yield is notably lower compared to the other fluorophores in this guide, suggesting it is a less efficient emitter. This characteristic might be advantageous in applications where high fluorescence intensity could be detrimental, such as in certain photosensitization experiments or when used as a phototrigger.

Fluorescein is a widely used green-emitting fluorophore known for its high quantum yield in basic solutions. However, its fluorescence is highly pH-dependent, which can be a limitation in environments with fluctuating pH.

Rhodamine B is a bright, orange-red emitting dye with a good quantum yield that is less sensitive to pH than fluorescein. Its photostability makes it a robust choice for various imaging applications.

Cyanine 5 (Cy5) is a far-red emitting dye, which is particularly useful for in vivo imaging and multiplexing experiments due to reduced autofluorescence from biological samples in this spectral region. Its quantum yield is moderate, and its fluorescence lifetime can be influenced by its local environment.

Experimental Protocols

Accurate and reproducible measurement of photophysical properties is paramount. Below are detailed methodologies for determining fluorescence quantum yield and lifetime.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent (spectroscopic grade)

  • Standard fluorescent dye with known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Sample of unknown quantum yield

Procedure:

  • Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectra of all solutions using a fluorometer. The excitation wavelength should be the same for both the standard and the sample.

  • Integrate the area under the emission spectra for both the standard and the sample.

  • Calculate the quantum yield of the sample (Φ_s) using the following equation:

    Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (n_s² / n_std²)

    Where:

    • Φ_std is the quantum yield of the standard

    • I_s and I_std are the integrated fluorescence intensities of the sample and standard, respectively

    • A_s and A_std are the absorbances of the sample and standard at the excitation wavelength, respectively

    • n_s and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is often assumed to be 1)

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.

Materials:

  • TCSPC system, including:

    • Pulsed light source (e.g., picosecond laser diode or LED)

    • Fast photodetector (e.g., photomultiplier tube - PMT or single-photon avalanche diode - SPAD)

    • TCSPC electronics (Time-to-Amplitude Converter - TAC, and Multi-Channel Analyzer - MCA)

  • Sample in a suitable cuvette or on a microscope slide

Procedure:

  • Excite the sample with a high-repetition-rate pulsed light source.

  • Detect the emitted single photons using a fast photodetector.

  • Measure the time delay between the excitation pulse and the arrival of the first photon for each cycle.

  • Build a histogram of the arrival times of the photons. This histogram represents the fluorescence decay profile.

  • Fit the decay curve with one or more exponential functions to determine the fluorescence lifetime(s). The decay is typically modeled by the equation:

    I(t) = Σ α_i * exp(-t / τ_i)

    Where:

    • I(t) is the intensity at time t

    • α_i is the amplitude of the i-th decay component

    • τ_i is the lifetime of the i-th decay component

Visualizing Fluorescence Principles: The Jablonski Diagram

The process of fluorescence can be visually understood through a Jablonski diagram. This diagram illustrates the electronic states of a molecule and the transitions that occur during absorption and emission of light.

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States S0 S0 (Ground State) S1 S1 (First Excited State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Non-radiative Decay T1 T1 (First Triplet State) S1->T1 Intersystem Crossing S2 S2 (Second Excited State) T1->S0 Phosphorescence S0_v0 v=0 S0_v1 v=1 S0_v2 v=2 S1_v0 v=0 S1_v1 v=1 S1_v2 v=2 T1_v0 v=0 T1_v1 v=1

Caption: A Jablonski diagram illustrating electronic transitions in a fluorophore.

This guide provides a foundational comparison of 9-Anthracenemethanol with other common fluorescent molecules. The choice of a fluorophore will ultimately depend on the specific requirements of the experiment, including the desired excitation and emission wavelengths, the required brightness, and the environmental conditions of the assay.

References

Safety Operating Guide

Proper Disposal of Di(anthracen-9-yl)methanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of Di(anthracen-9-yl)methanol (also known as 9-Anthracenemethanol), fostering a secure laboratory environment.

Safety and Handling Precautions

While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to handle it with care as it may cause skin, eye, and respiratory irritation.[1] One safety data sheet suggests it is suspected of causing genetic defects.[2] Therefore, appropriate personal protective equipment (PPE) should be worn at all times.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Use proper glove removal technique to avoid skin contact.[2] Nitrile rubber gloves with a minimum layer thickness of 0.11 mm are recommended.[2]

  • Eye Protection: Wear chemical splash-resistant safety glasses or goggles.[1]

  • Respiratory Protection: Use respiratory protection when dusts are generated.[3]

  • Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[4]

Step-by-Step Disposal Procedure

The recommended disposal method for this compound is to engage a licensed professional waste disposal service.[2]

  • Collection: Carefully sweep up and collect any surplus or waste this compound, avoiding dust formation.[2]

  • Containment: Place the collected material into a suitable, closed, and properly labeled container for disposal.[1][2][5]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][4][6]

  • Professional Disposal: Arrange for the collection and disposal of the waste by a licensed disposal company.[2] This ensures compliance with local, state, and federal regulations.

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[1][2] Do not reuse containers.[1]

Spill Management

In the event of a spill:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and remove all sources of ignition.[1][5]

  • Containment: Prevent the spill from entering drains or waterways.[1][3]

  • Clean-up: Vacuum, sweep up, or absorb the spilled material with an inert substance and place it into a suitable disposal container.[1] Avoid generating dust.[3]

  • Decontamination: Clean the affected area thoroughly.

Quantitative Data

The reviewed safety data sheets do not specify any quantitative limits for the disposal of this compound. Disposal regulations are typically governed by local and national authorities.

ParameterValue
Occupational Exposure Limits Not available[1]
Toxicity Data Not available[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Disposal A Wear Appropriate PPE (Gloves, Goggles, Respirator) B Handle in a Well-Ventilated Area A->B C Collect Surplus or Spilled Material B->C Waste Generation D Avoid Dust Generation C->D E Place in a Labeled, Closed Container D->E F Store Waste Securely E->F G Contact Licensed Disposal Company F->G H Dispose According to Regulations G->H I Dispose of Contaminated Packaging as Product H->I

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Handling Guidelines for Di(anthracen-9-yl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended equipment for handling Di(anthracen-9-yl)methanol.

PPE CategoryRecommended Equipment
Eye and Face Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate for larger quantities or when splashing is a risk.
Hand Chemically resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected before use and changed frequently.
Body A laboratory coat or chemical-resistant apron. For larger scale operations, impervious clothing may be necessary.
Respiratory For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or P1) is advised.

Operational Plan: Step-by-Step Handling Workflow

Adherence to a strict operational workflow minimizes the risk of contamination and accidental exposure. The following diagram outlines the essential steps for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review Safety Data Sheet (if available) and institutional SOPs prep_ppe Don Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_workspace Prepare and inspect fume hood or designated ventilated area prep_ppe->prep_workspace handle_weigh Weigh the required amount of this compound prep_workspace->handle_weigh Proceed to handling handle_transfer Carefully transfer to reaction vessel handle_reaction Perform experimental procedure cleanup_decontaminate Decontaminate work surfaces handle_reaction->cleanup_decontaminate After experiment cleanup_ppe Remove and dispose of PPE correctly cleanup_decontaminate->cleanup_ppe cleanup_waste Dispose of chemical waste according to institutional and local regulations cleanup_ppe->cleanup_waste

Safe Handling Workflow

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization : Unused this compound and any reaction byproducts should be treated as hazardous chemical waste.

  • Containerization : All waste should be collected in clearly labeled, sealed, and appropriate containers.

  • Disposal Route : Dispose of chemical waste through your institution's designated hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.

  • Contaminated Materials : All disposable labware, gloves, and absorbent materials that have come into contact with this compound should be disposed of as solid hazardous waste.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

  • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spills : Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and decontaminate the spill site. For large spills, contact your institution's environmental health and safety department.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.